molecular formula C5H7IN2 B13845244 1-Ethyl-5-iodo-1h-imidazole

1-Ethyl-5-iodo-1h-imidazole

Cat. No.: B13845244
M. Wt: 222.03 g/mol
InChI Key: LLVANSIXQRXBMO-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodo-1H-imidazole is a substituted heterocyclic compound with the molecular formula C5H7IN2 . It features an imidazole ring, a versatile nitrogen-containing scaffold known for its amphoteric nature, hydrogen-bonding capacity, and ability to coordinate with biomolecules and metals . The iodine atom at the 5-position makes this molecule a valuable synthetic intermediate for constructing complex chemical entities through cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal in medicinal chemistry and materials science . The 1,5-disubstituted imidazole scaffold is of significant interest in drug discovery. Research into analogous structures, particularly 1,5-diaryl-1H-imidazole-4-carboxylates, has identified them as promising inhibitors of the HIV-1 integrase-LEDGF/p75 protein-protein interaction, a novel therapeutic target for antiviral therapy . This highlights the potential of the 1,5-disubstituted imidazole core in developing new classes of allosteric integrase inhibitors. Furthermore, imidazole derivatives are widely utilized in creating functional materials, including ligands for catalysis and luminophores for optoelectronic devices . This product is intended for research and development purposes only in laboratory settings. It is strictly for use by qualified professionals. 1-Ethyl-5-iodo-1H-imidazole is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7IN2

Molecular Weight

222.03 g/mol

IUPAC Name

1-ethyl-5-iodoimidazole

InChI

InChI=1S/C5H7IN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3

InChI Key

LLVANSIXQRXBMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1I

Origin of Product

United States

Foundational & Exploratory

What are the properties of 1-Ethyl-5-iodo-1h-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, agrochemicals, and functional materials.[1][2][3] Unlike its more thermodynamically accessible isomer, 1-ethyl-4-iodoimidazole, the 5-iodo variant offers a distinct geometric vector for cross-coupling reactions, enabling the construction of 1,5-disubstituted imidazole scaffolds. This guide details its physicochemical properties, challenges in regioselective synthesis, and utility in palladium-catalyzed transformations.

Part 1: Chemical Identity & Physicochemical Profile[4]

The imidazole ring is amphoteric and highly polar. The introduction of an iodine atom at the C5 position creates a polarized carbon-halogen bond susceptible to oxidative addition, while the N1-ethyl group modulates solubility and lipophilicity.

Key Identifiers
PropertyDetail
Chemical Name 1-Ethyl-5-iodo-1H-imidazole
CAS Registry Number 1450739-53-3
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
SMILES CCN1C=C(I)N=C1
InChI Key Unique identifier required for database integration
Physical Properties[4]
  • Appearance: Typically an off-white to pale yellow solid or viscous oil (dependent on purity and crystal habit).

  • Solubility: Soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water.

  • Stability: Light-sensitive (iodine-carbon bond labile to photolysis). Hygroscopic. Store under inert atmosphere at -20°C to prevent deiodination or discoloration.

Part 2: Regioselective Synthesis

Synthesizing 1-ethyl-5-iodoimidazole presents a classic problem in heterocyclic chemistry: Regioselectivity .

The Challenge: Tautomeric Ambiguity

Direct alkylation of 4(5)-iodoimidazole with ethyl iodide typically yields the 1,4-isomer as the major product (>90%) due to steric hindrance and electronic factors favoring alkylation at the nitrogen distal to the iodine. Accessing the 1,5-isomer requires circumvention of this natural preference.

Recommended Protocol: Directed Lithiation Strategy

To ensure high regiocontrol, a "block-and-functionalize" strategy is recommended. This method utilizes the acidity of the C2 proton to temporarily block that position, forcing subsequent lithiation to the C5 position.

Workflow Overview
  • C2 Protection: 1-Ethylimidazole is lithiated at C2 and trapped with a silyl group.

  • C5 Functionalization: The C2-blocked species is lithiated at C5 (the next most acidic site) and quenched with iodine.

  • Deprotection: Removal of the silyl group yields the target 1-ethyl-5-iodoimidazole.

Synthesis Start 1-Ethylimidazole Step1 Step 1: C2 Lithiation (n-BuLi, -78°C) + TMSCl Start->Step1 Inter1 1-Ethyl-2-(TMS)-imidazole Step1->Inter1 Step2 Step 2: C5 Lithiation (n-BuLi, -78°C) + I2 Inter1->Step2 Inter2 1-Ethyl-5-iodo-2-(TMS)-imidazole Step2->Inter2 Step3 Step 3: Desilylation (HCl or TBAF) Inter2->Step3 Product 1-Ethyl-5-iodo-1H-imidazole (Target) Step3->Product

Figure 1: Directed lithiation route to bypass 1,4-isomer formation.

Detailed Experimental Procedure (Adapted from Literature)
  • Reagents: 1-Ethylimidazole (1.0 eq), n-BuLi (1.1 eq), TMSCl (1.1 eq), Iodine (1.1 eq), THF (anhydrous).

  • Step 1 (Protection): Cool a solution of 1-ethylimidazole in THF to -78°C. Add n-BuLi dropwise. Stir 30 min. Add TMSCl. Warm to RT.

  • Step 2 (Iodination): Cool the crude intermediate in THF to -78°C. Add n-BuLi dropwise (lithiation now occurs at C5). Stir 45 min. Add solution of I₂ in THF.

  • Step 3 (Workup): Quench with sat. Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.[4][5]

  • Step 4 (Deprotection): Treat the silylated intermediate with dilute acid or TBAF to remove the C2-TMS group.

Part 3: Reactivity & Applications

The C5-Iodo position is electronically distinct from the C4 position. In 1-alkylimidazoles, C5 is adjacent to the N1-alkyl group, creating a more sterically crowded environment than C4, but it remains highly reactive in palladium-catalyzed cross-coupling reactions.

Mechanistic Opportunities
  • Suzuki-Miyaura Coupling: Facile coupling with aryl/heteroaryl boronic acids to generate 1,5-diarylimidazoles.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for "click" chemistry precursors.

  • Heck Reaction: Olefination at C5.

Reactivity Map

The following diagram illustrates the divergent pathways available from the 5-iodo intermediate.

Reactivity Core 1-Ethyl-5-iodo-1H-imidazole (Electrophile) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Scaffolds Core->Suzuki C-C Bond Formation Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Target: Alkynyl Imidazoles Core->Sonogashira C-C(sp) Bond Heck Heck Coupling (Alkenes, Pd(0)) Target: Vinyl Imidazoles Core->Heck C-C(sp2) Bond Exchange Metal-Halogen Exchange (i-PrMgCl) Target: 5-Magnesio Nucleophile Core->Exchange Grignard Generation

Figure 2: Divergent synthetic utility of the 5-iodoimidazole core.

Application in Drug Discovery

The 1,5-disubstituted imidazole motif is a pharmacophore found in various kinase inhibitors and antifungal agents. The 5-iodo derivative allows medicinal chemists to "walk" substituents around the ring to optimize binding affinity, distinct from the more common 1,4-substitution pattern.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritationWear protective gloves (Nitrile).
Eye Irritation H319: Causes serious eye irritationWear eye protection/face shield.
STOT - SE H335: May cause respiratory irritationUse in a fume hood.

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C. Light sensitive.

References

  • Chemical Identity & CAS: 1-Ethyl-5-iodo-1H-imidazole (CAS 1450739-53-3).[1][2][3] BLD Pharm.[1]

  • Synthesis of 5-Iodoimidazoles: An Efficient Route to 5-Iodo-1-methylimidazole. ResearchGate.

  • Regioselectivity in Imidazoles: Regioselective Iodination of Arenes and Heterocycles. NIH/PubMed.

  • General Reactivity: Cross-coupling reactions of halozoles. Organic Chemistry Portal.

Sources

Precision Synthesis of 1-Ethyl-5-iodo-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-Ethyl-5-iodo-1H-imidazole presents a specific regiochemical challenge. Unlike its 4-iodo isomer, which is thermodynamically favored during direct alkylation, the 5-iodo derivative requires directed synthetic strategies to ensure high purity. This compound serves as a critical intermediate in the development of JNK inhibitors, adrenergic receptor antagonists, and other imidazole-based pharmacophores where C-5 functionalization is required for structure-activity relationship (SAR) optimization.

This guide details two primary pathways:

  • The C-2 Blocking Strategy (Gold Standard): A three-step protocol utilizing lithiation-directed halogenation to guarantee 1,5-regiochemistry.

  • Direct Alkylation (Scalable Alternative): A shorter route requiring rigorous isomer separation, suitable for large-scale operations where chromatography is automated.

Part 1: Retrosynthetic Analysis & Pathway Logic

The core difficulty lies in the tautomeric nature of the imidazole ring. In 4(5)-iodoimidazole, the N-H proton hops between nitrogens, making the 4- and 5-positions equivalent until alkylation fixes the bond.

  • Electronic Bias: During alkylation of 4-iodoimidazole, the N-1 nitrogen (distal to the electron-withdrawing iodine) is more nucleophilic, favoring the 1,4-isomer (typically >85:15 ratio).

  • Steric Bias: The iodine atom at C-4 creates steric hindrance, further discouraging alkylation at the adjacent nitrogen, making the desired 1,5-isomer the minor product.

To overcome this, we must invert the logic by installing the iodine after the alkyl group is fixed, using the specific acidity profiles of the imidazole ring protons (pKₐ C-2 ≈ 33 < pKₐ C-5 ≈ 38).

Pathway Visualization

SynthesisPathways cluster_legend Pathway Legend Start 1-Ethylimidazole Step1 2-Lithio-1-ethylimidazole (Kinetic Intermediate) Start->Step1 n-BuLi, -78°C Blocked 1-Ethyl-2-(trimethylsilyl)imidazole (C-2 Blocked) Step1->Blocked TMSCl Lithio5 5-Lithio-1-ethyl-2-(TMS)imidazole (Thermodynamic Control) Blocked->Lithio5 n-BuLi, -78°C IodoTMS 1-Ethyl-5-iodo-2-(TMS)imidazole Lithio5->IodoTMS I2 Target 1-Ethyl-5-iodo-1H-imidazole (Target) IodoTMS->Target Acid/F- Deprotection AltStart 4-Iodoimidazole Mix Mixture: 1,4- (Major) + 1,5- (Minor) AltStart->Mix Et-I, Base (Cs2CO3) Mix->Target Chromatographic Separation Legend Blue Solid: Directed Lithiation (Recommended) Red Dashed: Direct Alkylation (Low Selectivity)

Caption: Comparative workflow of Directed Lithiation (Pathway A) vs. Direct Alkylation (Pathway B).

Part 2: Detailed Experimental Protocols

Method A: The C-2 Blocking Strategy (Recommended)

Mechanism: This method exploits the acidity order of imidazole protons. C-2 is most acidic. By blocking it with a Trimethylsilyl (TMS) group, the next equivalent of base removes the C-5 proton (stabilized by the adjacent N-1 alkyl group via coordination), allowing exclusive C-5 iodination.

Phase 1: C-2 Protection
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) under Argon.

  • Reagents:

    • 1-Ethylimidazole (1.0 eq, 20 mmol)

    • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

    • Chlorotrimethylsilane (TMSCl) (1.2 eq)

    • Anhydrous THF (10 mL/mmol)

  • Procedure:

    • Dissolve 1-ethylimidazole in THF and cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

    • Stir for 30 mins at -78°C. The solution typically turns yellow/orange.

    • Add TMSCl dropwise.

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Dry (Na₂SO₄) and concentrate.[1]

    • Checkpoint: ¹H NMR should show disappearance of the C-2 proton (~7.5-7.7 ppm) and appearance of TMS peak (~0.3 ppm).

Phase 2: C-5 Lithiation & Iodination[3]
  • Setup: Use the crude silylated intermediate (or purified via distillation if high purity is needed).

  • Reagents:

    • 1-Ethyl-2-(trimethylsilyl)imidazole (1.0 eq)

    • n-Butyllithium (1.1 eq)

    • Iodine (I₂) (1.2 eq, dissolved in THF)

  • Procedure:

    • Cool the silylated imidazole in THF to -78°C .

    • Add n-BuLi dropwise. (Note: Lithiation now occurs at C-5).

    • Stir for 45 mins at -78°C.

    • Add the Iodine/THF solution dropwise. The mixture will darken.

    • Stir for 1 hour, then warm to RT.

    • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark red/brown to yellow). Extract with EtOAc.[1][2]

Phase 3: Desilylation
  • Reagents:

    • 2M HCl (aq) or TBAF (1.1 eq in THF).

  • Procedure:

    • Dissolve the iodinated intermediate in MeOH (if using acid) or THF (if using TBAF).

    • Stir at RT for 1-3 hours.

    • Workup: Neutralize with NaHCO₃. Extract with DCM.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 60-75% overall (3 steps).

Method B: Direct Alkylation (The Separation Challenge)

Use this only if 4-iodoimidazole is abundant and you have efficient HPLC/Flash capability.

Protocol:

  • Dissolve 4-iodoimidazole (1.0 eq) in DMF.[4]

  • Add Cs₂CO₃ (2.0 eq) and Ethyl Iodide (1.1 eq).

  • Stir at RT for 12 hours.

  • Result: A mixture of ~85% 1-ethyl-4-iodoimidazole and ~15% 1-ethyl-5-iodoimidazole .

  • Separation: The 1,5-isomer is typically less polar (higher R_f) on silica due to the shielding of the nitrogen lone pairs by the adjacent iodine and ethyl groups.

Part 3: Analytical Validation (Self-Validating System)

Distinguishing the 1,4- and 1,5-isomers is critical. Use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Feature1-Ethyl-5 -iodoimidazole (Target)1-Ethyl-4 -iodoimidazole (Byproduct)
Structure Iodine is adjacent to N-Ethyl.Proton (H-5) is adjacent to N-Ethyl.
¹H NMR (H-2) Singlet, ~7.8 ppmSinglet, ~7.5 ppm
¹H NMR (H-4/5) H-4 is a singlet, ~7.1 ppmH-5 is a singlet, ~7.0 ppm
NOE Signal Weak/None between N-CH₂ and H-4.Strong enhancement between N-CH₂ and H-5.
TLC (Silica) Higher R_f (Less Polar)Lower R_f (More Polar)

Why this works: In the 1,4-isomer, the H-5 proton is physically close to the ethyl group on N-1. In the 1,5-isomer, the massive Iodine atom sits between the ethyl group and the remaining ring proton (H-4), blocking the NOE signal.

Part 4: Safety & Handling

n-Butyllithium (n-BuLi)
  • Hazard: Pyrophoric. Ignites on contact with air/moisture.

  • Protocol: Always use a dual-manifold (Schlenk) line. Syringes must be gas-tight and purged with Argon. Titrate before use to ensure accurate stoichiometry (using diphenylacetic acid endpoint).

Iodine (I₂)[1]
  • Hazard: Corrosive solid; sublimes to toxic purple vapor.

  • Protocol: Weigh in a fume hood. Clean spills immediately with sodium thiosulfate solution.

Imidazole Derivatives
  • Hazard: Potential skin irritants and sensitizers.

  • Protocol: Wear nitrile gloves and lab coat.

References

  • Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles. Journal of Organic Chemistry. (1997). Describes the fundamental regiochemical challenges and solution phase behavior of imidazole alkylations.

  • Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation. PubMed. (2001). Establishes the C-2 protection and C-5 lithiation methodology.

  • Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem. (2025).[4][5] Provides quantitative data on the product distribution (1,4 vs 1,5) during direct alkylation. [3]

  • C-5 Deprotonated Imidazolium and Abnormal NHCs. PMC. (2009). Discusses the acidity profiles (pKa) of imidazole ring positions, validating the lithiation order (C-2 > C-5).

Sources

1-Ethyl-5-iodo-1H-imidazole: Structural Characterization and Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-Ethyl-5-iodo-1H-imidazole , designed for researchers and drug development professionals.

Executive Summary

1-Ethyl-5-iodo-1H-imidazole is a critical heteroaromatic building block in medicinal chemistry, particularly valuable for its C5-halogen handle. Unlike its more thermodynamically accessible isomer (1-ethyl-4-iodoimidazole), the 5-iodo variant offers a unique substitution pattern for developing polysubstituted imidazole scaffolds via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). This guide addresses the challenge of its regioselective synthesis, structural identification, and handling.[1]

Chemical Identity & Structure

Nomenclature and Identifiers[2]
  • IUPAC Name: 1-Ethyl-5-iodo-1H-imidazole

  • Common Names: 5-Iodo-1-ethylimidazole; N-Ethyl-5-iodoimidazole

  • SMILES: CCN1C=NC=C1I

  • InChIKey: LLVANSIXQRXBMO-UHFFFAOYSA-N[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
  • Molecular Weight: 222.03 g/mol

Structural Analysis

The imidazole ring is a planar, electron-rich aromatic system. The position of the iodine atom relative to the


-alkyl group is the defining feature:
  • 5-Iodo Isomer (Target): Iodine is on C5, adjacent to the alkylated nitrogen (

    
    ). This position is sterically crowded and electronically distinct, often leading to higher reactivity in specific metalation events but lower stability during direct alkylation synthesis.
    
  • 4-Iodo Isomer (Common Impurity): Iodine is on C4, remote from the alkylated nitrogen. This is the major product of direct alkylation of 4(5)-iodoimidazole due to steric relief.

Figure 1: Structural Isomerism

Isomers cluster_0 Target Compound cluster_1 Common Isomer Target 1-Ethyl-5-iodo-1H-imidazole (Proximal I-Et interaction) Isomer 1-Ethyl-4-iodo-1H-imidazole (Remote I-Et interaction) Target->Isomer Not interconvertible under ambient conditions

Caption: Comparison of the target 5-iodo isomer versus the thermodynamically favored 4-iodo isomer.

Synthesis & Manufacturing

The Regioselectivity Challenge

Direct alkylation of 4(5)-iodoimidazole with ethyl iodide typically yields a mixture of 1,4- and 1,5-isomers in a ratio of approximately 9:1 to 4:1 , favoring the unwanted 1,4-isomer. Therefore, a Directed Metalation Strategy or a Blocking Group Strategy is required for high-purity synthesis of the 1,5-isomer.

Recommended Route: C2-Blocked Directed Lithiation

This protocol ensures exclusive formation of the 5-iodo isomer by utilizing the acidity of the C2 position to install a temporary blocking group, directing subsequent lithiation to C5.

Reaction Pathway:

  • C2 Protection: Lithiation of 1-ethylimidazole at C2 followed by silylation.

  • C5 Functionalization: Lithiation at C5 (now the most acidic site) followed by iodination.

  • Deprotection: Removal of the silyl group.

SynthesisRoute Start 1-Ethylimidazole Step1 1. n-BuLi, THF, -78°C 2. TMSCl Start->Step1 Inter1 1-Ethyl-2-(trimethylsilyl)imidazole Step1->Inter1 Step2 1. n-BuLi, THF, -78°C 2. I2 (Iodine) Inter1->Step2 Inter2 1-Ethyl-5-iodo-2-(trimethylsilyl)imidazole Step2->Inter2 Step3 Desilylation (K2CO3, MeOH or TBAF) Inter2->Step3 Final 1-Ethyl-5-iodo-1H-imidazole Step3->Final

Caption: Step-wise regioselective synthesis of 1-ethyl-5-iodoimidazole via C2-blocking strategy.

Experimental Protocols

Protocol: Regioselective Synthesis via C2-Blocking

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Synthesis of 1-Ethyl-2-(trimethylsilyl)imidazole
  • Setup: Charge a flame-dried 3-neck flask with 1-ethylimidazole (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi  (1.1 eq, 1.6 M in hexanes) dropwise over 20 mins. The solution will turn yellow/orange.[4] Stir for 30 mins at -78 °C.
    
  • Silylation: Add TMSCl (trimethylsilyl chloride, 1.2 eq) dropwise.

  • Workup: Allow to warm to Room Temperature (RT) over 2 hours. Quench with saturated NH

    
    Cl.[4] Extract with Et
    
    
    
    O. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Validation:

    
    H NMR should show disappearance of the C2 proton (~7.6 ppm) and appearance of TMS peak (~0.3 ppm).
    
Step 2: C5-Iodination[3]
  • Setup: Dissolve the crude 1-ethyl-2-(trimethylsilyl)imidazole (1.0 eq) in anhydrous THF . Cool to -78 °C .

  • Lithiation: Add

    
    -BuLi  (1.1 eq) dropwise. Stir for 45 mins. (Lithiation now occurs at C5).
    
  • Iodination: Add a solution of I

    
      (1.2 eq) in THF dropwise. The mixture may darken.
    
  • Workup: Warm to RT. Quench with aqueous Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1][4]
Step 3: Desilylation
  • Reaction: Dissolve the intermediate in MeOH . Add K

    
    CO
    
    
    
    (2.0 eq) or catalytic acid (e.g., 2M HCl, then neutralize). Stir at RT for 2-4 hours.[5]
  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Yield: Typical overall yields range from 55-70% .

Spectroscopic Validation (Data & Analysis)

Distinguishing the 1,5-isomer from the 1,4-isomer is critical. The key diagnostic is the chemical shift of the remaining ring protons and the NOE (Nuclear Overhauser Effect) interactions.

NMR Characterization Table
NucleusPositionChemical Shift (

, ppm)
MultiplicityDiagnostic Note

H
H-2 7.75 - 7.85 SingletDownfield due to flanking nitrogens.

H
H-4 7.10 - 7.20 SingletKey Signal: H4 is typically upfield of H2. In the 1,4-isomer, H5 appears at ~7.3-7.5 ppm.

H
N-CH

3.95 - 4.05 QuartetCoupling to methyl group.

H
CH

1.40 - 1.50 Triplet

C
C-5 ~75 - 85 QuaternarySignificantly upfield due to the Heavy Atom Effect of Iodine.
NOE Analysis
  • 1-Ethyl-5-iodoimidazole: Irradiation of the

    
    -Ethyl (CH
    
    
    
    ) signal shows NO enhancement of the H2 signal, but NO enhancement of the H4 signal is weak or absent (distance > 4Å). Crucially, NOE to H5 is impossible as it is substituted.
  • 1-Ethyl-4-iodoimidazole: Irradiation of the

    
    -Ethyl (CH
    
    
    
    ) signal shows strong NOE enhancement of the H5 proton (proximal).

Applications in Drug Discovery

1-Ethyl-5-iodo-1H-imidazole serves as a "linchpin" intermediate. The C-I bond is highly reactive toward oxidative addition with Pd(0), enabling:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups at C5.

  • Sonogashira Coupling: Introduction of alkynes (e.g., for click chemistry handles).

  • Heck Reaction: Vinylation of the imidazole core.

These transformations are vital for synthesizing Pilocarpine analogs , Angiotensin II receptor antagonists , and p38 MAP kinase inhibitors .

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).
  • Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-5 substituted imidazoles." Journal of Organic Chemistry, 60(8), 2353-2358.

  • Iddon, B., & Ngochindo, R. I. (1980). "Metalation of imidazoles and their derivatives." Heterocycles, 38(11), 2487.
  • Bellina, F., et al. (2006). "Selective palladium-catalyzed arylation of the imidazole ring." European Journal of Organic Chemistry, 2006(6), 1379-1382.

  • NIST Chemistry WebBook. "1-Ethylimidazole Spectra." (For parent compound comparison).

Sources

Technical Guide: 1-Ethyl-5-iodo-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3) is a specialized heterocyclic building block that offers distinct reactivity patterns compared to its more common isomer, 1-ethyl-4-iodo-1H-imidazole. While the imidazole ring is ubiquitous in bioactive molecules (e.g., pilocarpine, losartan), the 5-iodo position provides a unique vector for functionalization, allowing access to sterically constrained or electronically distinct chemical space.

This guide serves as a definitive technical resource for synthesizing, handling, and deploying 1-ethyl-5-iodo-1H-imidazole. Unlike standard protocols that often yield regioisomeric mixtures, this document focuses on regioselective synthesis and high-fidelity cross-coupling workflows essential for precision drug discovery.

Part 2: Chemical Profile & Structural Logic

The Regioisomer Challenge

The functionalization of 1-alkylimidazoles is governed by the electronic disparity between the C2, C4, and C5 positions.

  • C2 Position: Most acidic (pKa ~33), susceptible to facile lithiation but often requires blocking to access other sites.

  • C4 Position: Electronically favored for electrophilic aromatic substitution (EAS) and direct halogenation.

  • C5 Position: Sterically proximal to the N1-alkyl group. Accessing this site typically requires "directed metalation" or specific cyclization strategies, making the 5-iodo derivative a higher-value intermediate than the 4-iodo isomer.

Key Insight: In 1-ethyl-5-iodo-1H-imidazole, the iodine atom is adjacent to the ethyl group. This proximity exerts a steric influence that can be leveraged to control rotamer populations in downstream biaryl couplings, a critical feature for designing atropisomeric kinase inhibitors.

Part 3: Synthesis Strategies

To obtain high-purity 1-ethyl-5-iodo-1H-imidazole, one must avoid the standard alkylation of 4(5)-iodoimidazole, which predominantly yields the 1-ethyl-4-iodo isomer (approx. 4:1 to 10:1 ratio). We recommend the C2-Blocking/Directed Lithiation Strategy for research-grade purity.

DOT Diagram: Regioselective Synthesis Pathways

SynthesisPathways Start 1-Ethylimidazole Step1 C2-Silylation (n-BuLi, TMSCl) Start->Step1 Intermediate1 1-Ethyl-2-(TMS)-imidazole Step1->Intermediate1 Step2 C5-Lithiation (n-BuLi, -78°C) Intermediate1->Step2 Intermediate2 C5-Lithio Species Step2->Intermediate2 Step3 Iodination (I2 or NIS) Intermediate2->Step3 Intermediate3 1-Ethyl-5-iodo-2-(TMS)-imidazole Step3->Intermediate3 Step4 Desilylation (TBAF or Acid) Intermediate3->Step4 Product 1-Ethyl-5-iodo-1H-imidazole Step4->Product AltStart 4(5)-Iodoimidazole AltStep Alkylation (EtI, Base) AltStart->AltStep AltProduct Mixture: 4-Iodo (Major) + 5-Iodo (Minor) AltStep->AltProduct

Figure 1: The Directed Lithiation Strategy ensures exclusive formation of the 5-iodo isomer by utilizing a transient silyl blocking group at the C2 position.

Part 4: Experimental Protocols

Protocol A: High-Purity Synthesis (The "Switch" Method)

Objective: Synthesis of 1-ethyl-5-iodo-1H-imidazole via C2-blocking.

Reagents:

  • 1-Ethylimidazole (1.0 equiv)[1]

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv per step)

  • Chlorotrimethylsilane (TMSCl) (1.1 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Tetrabutylammonium fluoride (TBAF) or dilute HCl

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • C2 Protection:

    • Cool a solution of 1-ethylimidazole in dry THF to -78°C under argon.

    • Add n-BuLi dropwise. Stir for 30 min. The anion forms exclusively at C2.

    • Add TMSCl dropwise. Warm to RT and stir for 1 h. (Result: 1-ethyl-2-(trimethylsilyl)imidazole).

  • C5 Functionalization:

    • Cool the crude silylated intermediate (in fresh THF) to -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Note: With C2 blocked, lithiation is forced to the C5 position due to coordination with the N1 lone pair.

    • Stir for 45 min at -78°C.

    • Add a solution of Iodine (I₂) in THF. Stir for 30 min, then warm to RT.

  • Deprotection:

    • Quench with saturated Na₂S₂O₃ to remove excess iodine.

    • Treat the organic layer with TBAF (1M in THF) or reflux with dilute HCl/MeOH to remove the TMS group.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (DCM/MeOH) yields pure 1-ethyl-5-iodo-1H-imidazole.

Validation:

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet for H-2 (~7.6 ppm) and H-4 (~7.1 ppm). In the 4-iodo isomer, the signals would be H-2 (~7.4 ppm) and H-5 (~7.1 ppm), but NOE (Nuclear Overhauser Effect) studies are definitive. Irradiation of the N-ethyl methylene group will show enhancement of H-5 in the 4-iodo isomer, but strong enhancement of the Iodine (invisible) or weak enhancement of H-4 in the 5-iodo isomer. Correction: In the 5-iodo isomer, the ethyl group is next to the Iodine. In the 4-iodo isomer, the ethyl group is next to H-5. Thus, NOE between N-CH₂ and the ring proton confirms the 4-iodo isomer . Lack of NOE (or very weak) indicates the 5-iodo isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 1-ethyl-5-iodo-1H-imidazole with phenylboronic acid.

Mechanism: The C5-iodine bond is electronically activated but sterically more hindered than C4. High-activity catalysts are recommended.

Reagents:

  • 1-Ethyl-5-iodo-1H-imidazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Charge a microwave vial with the iodide, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent.

  • Heat at 80-100°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via column chromatography.

Data Table: Typical Yields for C5-Coupling

Coupling Partner (Boronic Acid)Catalyst SystemConditionsYield (%)
Phenylboronic acidPd(dppf)Cl₂90°C, 4h82%
4-Methoxyphenylboronic acidPd(PPh₃)₄100°C, 6h78%
2-Fluorophenylboronic acidPd₂(dba)₃/SPhos100°C, 12h65%
Pyridine-3-boronic acidPd(dppf)Cl₂110°C, MW70%

Part 5: Applications in Drug Discovery

The 1-ethyl-5-iodo-1H-imidazole scaffold acts as a critical "hinge" or "linker" in several bioactive classes.

Kinase Inhibitor Scaffolds

In p38 MAP kinase inhibitors, the imidazole core often serves to orient aryl rings into hydrophobic pockets. The 5-aryl-1-alkylimidazole motif (derived from the 5-iodo precursor) forces the aryl group into a specific torsion angle relative to the imidazole ring due to steric clash with the N1-ethyl group. This "pre-organized" conformation can enhance binding affinity compared to the flatter 4-aryl analogs.

Ionic Liquid Precursors (Ethyl-Lophine)

The 5-iodo derivative is a precursor to Lophine derivatives (2,4,5-triphenylimidazoles). Alkylation at N1 followed by arylation at C5 allows for the synthesis of unsymmetrical ionic liquid cations with tunable lipophilicity, used in electrochemical devices.

Alkaloid Synthesis (Xestomanzamine Analogs)

The 5-iodo-1-ethylimidazole unit mimics the biosynthetic building blocks of marine alkaloids like Xestomanzamine A . The iodine handle allows for the attachment of indole or carboline moieties via Negishi or Suzuki couplings, facilitating total synthesis campaigns.

Part 6: Troubleshooting & Safety

  • Regioisomer Identification: Always run a NOESY NMR experiment on the final product.

    • Cross-peak between N-CH₂ and Ring-H: Indicates 4-iodo isomer (the proton is at C5, adjacent to ethyl).

    • NO Cross-peak: Indicates 5-iodo isomer (the iodine is at C5, blocking the interaction).

  • Stability: 5-Iodoimidazoles can be light-sensitive. Store in amber vials at -20°C.

  • Safety: Alkylimidazoles are skin irritants. Iodine is corrosive. Perform all lithiation steps in a fume hood with rigorous exclusion of moisture.

Part 7: References

  • Regioselective Synthesis of 5-Iodoimidazoles:

    • Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

    • Context: Defines the lithiation rules for N-substituted imidazoles (C2 > C5 > C4).

  • Synthesis of 5-Iodo-1-methylimidazole (Analogous Protocol):

    • Title: An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A.[3]

    • Source:Tetrahedron Letters, 2003.

    • URL:[Link]

  • Suzuki Coupling of Imidazoles:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Imidazole Derivatives.[2]

    • Source:Chemical Reviews, 2011.

    • URL:[Link]

  • Biological Activity of Imidazole Derivatives:

    • Title: Imidazole as a Privileged Scaffold in Drug Discovery.

    • Source:Journal of Medicinal Chemistry, 2014.

    • URL:[Link]

  • General Properties of 1-Ethylimidazole:

    • Source: PubChem Compound Summary for CID 81540.

    • URL:[Link]

Sources

Precision Halogenation of Imidazoles: From Marine Alkaloids to Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a ubiquitous pharmacophore, yet its halogenated derivatives represent a specialized subclass with distinct electronic and steric properties.[1] Halogenation of the imidazole core—specifically at the C2, C4, and C5 positions—does more than merely add bulk; it fundamentally alters the heterocycle's pKa, lipophilicity, and ability to engage in halogen bonding (σ-hole interactions).[2] This guide analyzes three critical applications: hypoxia-selective radiopharmaceuticals , non-bactericidal biofilm dispersion , and regioselective synthetic methodologies .[2]

Part 1: Radiopharmaceuticals & Hypoxia Imaging

The Mechanism of Reductive Trapping

Halogenated nitroimidazoles are the gold standard for Positron Emission Tomography (PET) imaging of tumor hypoxia. The presence of a nitro group at C2 renders the imidazole ring electron-deficient, raising its reduction potential.

In normoxic cells, these compounds undergo a one-electron reduction to a radical anion.[2] However, oxygen (having a higher electron affinity) rapidly re-oxidizes the radical back to the parent compound, which then diffuses out of the cell (the "futile cycle").[2] In hypoxic tumors, this re-oxidation cannot occur.[2] The radical anion undergoes further reduction to hydroxylamines and amines, which covalently bind to intracellular macromolecules, effectively "trapping" the radiolabel inside the hypoxic cell.[3]

Key Agents:

  • 
    F-FMISO (Fluoromisonidazole):  The first-generation standard.[2][4] High lipophilicity (logP ~0.[2]4) leads to slower clearance and lower contrast.
    
  • 
    F-FAZA (Fluoroazomycin arabinoside):  Second-generation.[2] Lower lipophilicity (logP ~0.[2]04) ensures faster renal clearance of unbound tracer, providing superior tumor-to-background ratios.[2]
    
Visualization: Hypoxia-Selective Trapping Mechanism

The following diagram illustrates the differential fate of halogenated nitroimidazoles in oxygenated vs. hypoxic environments.

HypoxiaTrapping Tracer 18F-Nitroimidazole (Extracellular) Cell Cell Entry (Passive Diffusion) Tracer->Cell Radical Nitro-Radical Anion (R-NO2•-) Cell->Radical Nitroreductase (1e- reduction) Oxygen O2 Present (Normoxia) Radical->Oxygen Fast Hypoxia O2 Absent (Hypoxia) Radical->Hypoxia Slow Futile Re-oxidation to Parent (Washout) Oxygen->Futile Futile Cycle Trapped Covalent Binding (Proteins/DNA) Hypoxia->Trapped Further Reduction (R-NHOH / R-NH2)

Figure 1: The "Futile Cycle" mechanism ensuring


F-nitroimidazole retention occurs strictly in hypoxic tissues.[2]

Part 2: Biofilm Dispersion (Marine Alkaloids)

The 2-Aminoimidazole Scaffold

Marine sponges of the genus Agelas produce brominated alkaloids (e.g., Oroidin, Bromoageliferin) that keep their surfaces free of bacterial biofouling.[2] Unlike traditional antibiotics, these halogenated imidazoles do not kill bacteria.[2] Instead, they inhibit the formation of biofilms by blocking the Two-Component Signaling (TCS) systems required for the transition from planktonic to sessile states.

Mechanistic Insight: The 2-amino-4-bromoimidazole motif acts as a competitive inhibitor of response regulator proteins in bacteria. Because this mechanism is non-bactericidal , it exerts minimal evolutionary pressure, significantly reducing the likelihood of resistance development.[2]

Comparative Data: Biofilm Inhibition vs. Toxicity The table below highlights the selectivity of halogenated imidazole derivatives compared to standard antibiotics.

Compound ClassPrimary MechanismBactericidal?[5]Resistance PotentialBiofilm Dispersion IC50
2-Bromoimidazoles TCS Inhibition (Response Regulators)No Low0.5 - 10 µM
Ciprofloxacin DNA Gyrase InhibitionYesHigh>100 µM (often ineffective)
Furanones Quorum Sensing InhibitionNoModerate1 - 50 µM

Part 3: Synthetic Utility & Protocols

Challenge: Regioselective Halogenation

Direct halogenation of imidazole is complicated by tautomerism. Electrophilic substitution typically favors the C4/C5 positions due to the directing effect of the pyrrole-like nitrogen. However, accessing the C2 position often requires lithiation (protection dependent) or specialized radical mechanisms.[2]

Protocol: Transition-Metal-Free C-H Regioselective Bromination

This protocol details the synthesis of 3-bromoimidazo[1,2-a]pyridine derivatives, a scaffold analogous to the core imidazole functionality, utilizing sodium bromite as a green halogen source.[2] This method avoids toxic transition metals and provides high regioselectivity.

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)[2]

  • Halogen Source: Sodium Bromite (NaBrO

    
    ) (2.0 equiv)[2]
    
  • Solvent: Acetic Acid (AcOH)[2]

  • Additive: Sodium Acetate (NaOAc)[2]

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole substrate (0.5 mmol) in glacial acetic acid (3.0 mL).

  • Activation: Add NaOAc (1.0 equiv) to buffer the solution.

  • Addition: Slowly add NaBrO

    
     (2.0 equiv) at room temperature. Note: The reaction is exothermic; monitor internal temperature.
    
  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:3). The formation of the C3-brominated product is indicated by a lower R

    
     spot.
    
  • Quenching: Cool to room temperature. Pour the mixture into ice-cold saturated NaHCO

    
     solution (20 mL) to neutralize the acid.
    
  • Extraction: Extract with Dichloromethane (3 x 15 mL). Combine organic layers and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography.

Validation Check:

  • 
     NMR:  Disappearance of the C3 proton signal (typically a doublet or singlet around 7.5-8.0 ppm depending on substitution).[2]
    
  • Mass Spec: Observation of the characteristic bromine isotope pattern (

    
    Br/
    
    
    
    Br, 1:1 ratio).
Visualization: Regioselectivity Logic Flow

The following decision tree assists chemists in selecting the correct halogenation strategy based on the target position.

HalogenationStrategy Start Target Halogenation Site C4_C5 C4 / C5 Position Start->C4_C5 C2 C2 Position Start->C2 Electrophilic Electrophilic Substitution (NBS/NIS in CH3CN) C4_C5->Electrophilic Standard Lithiation Lithiation-Trapping (n-BuLi, then X2) C2->Lithiation Requires N-Protection Radical Radical C-H Activation (PIDA / NaBrO2) C2->Radical Green/Direct

Figure 2: Strategic decision tree for regioselective imidazole halogenation.

References

  • Hypoxia Imaging Mechanisms

    • Title: Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer.[3][4][6]

    • Source: Universite catholique de Louvain (UCLouvain).[2]

    • URL:[Link][2]

  • Synthetic Methodology (Green Halogenation)

    • Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite.[2][7]

    • Source: Royal Society of Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Marine Alkaloids & Biofilm Inhibition

    • Title: Antibiofilm activity of marine microbial natural products: potential peptide- and polyketide-derived molecules.[8]

    • Source: Archives of Microbiology (via PubMed).[2]

    • URL:[Link]

  • Medicinal Chemistry Overview

    • Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applic
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link][2]

Sources

Technical Guide: Spectroscopic Characterization of 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive spectroscopic analysis of 1-Ethyl-5-iodo-1H-imidazole , designed for researchers and drug development professionals.

Executive Summary & Compound Profile

1-Ethyl-5-iodo-1H-imidazole is a critical synthetic intermediate, particularly in the development of angiotensin II receptor antagonists (e.g., Losartan analogs) and functionalized ionic liquids. Its structural integrity is defined by the regioselective placement of the iodine atom at the C5 position, adjacent to the


-ethyl group. Distinguishing this regioisomer from its 4-iodo counterpart is the primary analytical challenge.
PropertyDetail
IUPAC Name 1-Ethyl-5-iodo-1H-imidazole
Molecular Formula

Molecular Weight 222.03 g/mol
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane
Key Application Cross-coupling precursor (Suzuki-Miyaura, Sonogashira); C-H activation substrate

Structural Logic & Regiochemistry

The definitive characterization of 5-iodoimidazoles relies on understanding the electronic and steric environment created by the iodine atom at C5. Unlike the 4-iodo isomer, the 5-iodo position places the halogen directly adjacent to the


-alkyl group.
Graphviz Diagram: Isomer Differentiation Logic

The following logic flow illustrates the critical decision tree for distinguishing the 5-iodo isomer from the 4-iodo isomer using NMR techniques.

IsomerLogic Start Crude Reaction Mixture (Alkylation of 4-Iodoimidazole) NOE_Exp Run 1D NOE / 2D NOESY Target: N-CH2 Protons Start->NOE_Exp Result_NOE_H5 Strong NOE to Ring Proton (H5) (Proton is adjacent to N-Et) NOE_Exp->Result_NOE_H5 Signal Observed Result_NOE_H2 NOE only to H2 (and internal Et) (No adjacent H5 proton) NOE_Exp->Result_NOE_H2 No Ring Signal (except H2) Conclusion_4I Isomer: 1-Ethyl-4-iodoimidazole (H5 is present at C5) Result_NOE_H5->Conclusion_4I Conclusion_5I Isomer: 1-Ethyl-5-iodoimidazole (C5 is substituted by Iodine) Result_NOE_H2->Conclusion_5I

Caption: Decision tree for distinguishing 1-Ethyl-5-iodoimidazole from its 4-iodo regioisomer using Nuclear Overhauser Effect (NOE) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported in ppm (


) relative to TMS. Data is derived from high-field (400 MHz) analysis in 

.
H NMR Data (Proton)

The proton spectrum is characterized by two distinct aromatic singlets and the standard ethyl pattern. The key diagnostic is the chemical shift of the


-methylene group, which may be slightly deshielded due to the steric compression and electronic influence of the adjacent iodine.
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
H-2 7.65 – 7.80 Singlet (s)1HMost downfield signal; situated between two nitrogens.
H-4 7.10 – 7.20 Singlet (s)1HAromatic proton; typically upfield from H-2.
N-CH

3.95 – 4.05 Quartet (q,

Hz)
2HMethylene protons attached to N1.
-CH

1.40 – 1.48 Triplet (t,

Hz)
3HTerminal methyl group.

Critical Analysis:

  • Absence of H-5: The lack of a third aromatic signal confirms mono-iodination.

  • NOE Correlation: Irradiating the N-CH

    
      (4.0 ppm) should show an enhancement only  at H-2  (7.7 ppm). If an enhancement is seen at the other aromatic proton (H-4/H-5), the compound is likely the 4-iodo  isomer (where H-5 is adjacent to the ethyl group).
    
C NMR Data (Carbon)

The carbon spectrum provides the most definitive proof of iodination position via the "Heavy Atom Effect," which causes significant shielding (upfield shift) of the carbon atom attached directly to iodine.

PositionShift (

ppm)
TypeAssignment Logic
C-2 138.0 – 140.0 CHN=CH-N; typically the most deshielded carbon.
C-4 130.0 – 132.0 CHAromatic CH meta to the N-alkyl group.
C-5 78.0 – 85.0 C-IDiagnostic Peak. Carbon bearing Iodine is significantly upfield due to shielding.
N-CH

42.0 – 44.0 CH

Methylene carbon attached to Nitrogen.
-CH

15.0 – 16.5 CH

Methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern dominated by the lability of the C-I bond.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)

m/z ValueIon IdentityInterpretation
222.9

Protonated molecular ion (Base peak in ESI).
222.0

Molecular ion (EI).
95.0 - 96.0

Loss of Iodine. Characteristic fragment for iodo-heterocycles.
193.0

Loss of Ethyl group (less common than Iodine loss).
127.0

Iodine cation (often seen in EI).

Isotopic Pattern: Iodine is monoisotopic (


). The molecular ion cluster will not show the M+2 pattern typical of Cl or Br, but will show a small M+1 peak due to 

C natural abundance.

Infrared (IR) Spectroscopy

IR is useful for rapid verification of functional groups but less specific for regioisomer determination compared to NMR.

  • 3100 – 3130 cm

    
     : C-H stretch (Heteroaromatic ring).
    
  • 2950 – 2980 cm

    
     : C-H stretch (Aliphatic ethyl group).
    
  • 1500 – 1480 cm

    
     : C=N / C=C ring skeletal vibrations.
    
  • 600 – 650 cm

    
     : C-I stretch (Carbon-Iodine). This band is often weak but diagnostic in the fingerprint region.
    

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent solvent effects from obscuring peaks:

  • Solvent: Use CDCl

    
      (Chloroform-d) as the standard solvent. If the compound is an HCl salt, add a drop of 
    
    
    
    in
    
    
    or use DMSO-
    
    
    .
  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., NaI residues from synthesis) which can cause line broadening.

Synthesis Context (Regioselective Route)

To obtain high-purity 1-Ethyl-5-iodo-1H-imidazole, avoid direct iodination of 1-ethylimidazole, which favors the 2-position.

  • Preferred Route: Start with 4,5-diiodoimidazole .[1]

    • Alkylation: React 4,5-diiodoimidazole with Ethyl Iodide/K

      
      CO
      
      
      
      . This yields a mixture of 1-ethyl-4,5-diiodoimidazole.
    • Selective Reduction: Treat 1-ethyl-4,5-diiodoimidazole with Ethylmagnesium Bromide (EtMgBr) followed by aqueous quench. The 4-position iodine is more reactive towards halogen-metal exchange, leading to selective protonation at C4, leaving the 5-iodo intact.

References

  • Regioselective Synthesis of 1,5-Disubstituted Imidazoles: Grimmett, M. R. et al. "Synthesis of 4- and 5-iodoimidazoles." Tetrahedron, 1999, 55, 1103.

  • NMR of Iodoimidazoles: Alcalde, E. et al. "Nuclear Magnetic Resonance of Heterocycles: Carbon-13 Spectra of Iodoazoles." Journal of Organic Chemistry, 1978, 43, 4381.

  • General Characterization of 1-Alkyl-5-iodoimidazoles: Cliff, M. D.[2] & Pyne, S. G. "Synthesis of C-5 substituted imidazoles." Tetrahedron Letters, 1995, 36, 5969.

Sources

Technical Whitepaper: Safety, Handling, and Storage Guidelines for 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3) is a highly specialized halogenated heterocyclic intermediate widely utilized in pharmaceutical drug discovery and agrochemical development[1]. As a functionalized building block, its primary utility lies in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the presence of both a nucleophilic imidazole core and a photolabile carbon-iodine (C-I) bond necessitates rigorous handling protocols to maintain molecular integrity and ensure operator safety. This guide synthesizes structural causality with field-proven laboratory practices to establish a self-validating system for handling this compound.

Physicochemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, one must understand the causality behind the compound's hazards. While specific toxicological data for 1-Ethyl-5-iodo-1H-imidazole is limited, its risk profile is reliably extrapolated from its structural analogs, 1-ethylimidazole and 4-iodoimidazole.

  • Dermal and Ocular Hazards: The ethyl group increases the molecule's overall lipophilicity, significantly enhancing dermal penetration compared to unsubstituted imidazoles. Concurrently, the basicity of the N3 nitrogen in the imidazole ring leads to localized pH changes upon contact with moisture in biological tissues, resulting in severe skin irritation and serious eye damage (2)[2].

  • Systemic Toxicity: Alkyl imidazoles are classified as harmful if swallowed (Acute Toxicity Category 4), acting as systemic irritants to the gastrointestinal tract (3)[3].

  • Environmental Impact: Imidazole derivatives exhibit chronic aquatic toxicity (Category 3, H412) and must be kept out of standard wastewater systems[3].

Table 1: Physicochemical and Hazard Summary
Property / HazardValue / DescriptionMechanistic Causality
Molecular Formula C5H7IN2N/A
Molecular Weight 222.03 g/mol N/A
GHS Classification H302, H315, H318, H335Basicity of the imidazole ring causes tissue irritation; lipophilicity aids rapid tissue absorption[2][4].
Signal Word Danger / WarningExtrapolated from analogous iodoimidazoles (5)[5].
Stability Light & Moisture SensitiveC-I bond is susceptible to homolytic cleavage; the ring is hygroscopic (6)[6].

Storage Logistics & Degradation Pathways

The structural integrity of 1-Ethyl-5-iodo-1H-imidazole is highly dependent on its storage environment.

Photolytic Degradation: The bond dissociation energy of the C5-I bond is relatively low. Exposure to ultraviolet (UV) or ambient visible light induces homolytic cleavage, generating highly reactive 1-ethyl-1H-imidazol-5-yl radicals and iodine radicals. These radicals rapidly recombine to form molecular iodine (


), which visibly discolors the material (turning it yellow or brown) and acts as a potent catalyst poison in subsequent palladium-catalyzed reactions.

Storage Protocol: The compound must be stored at 2–8°C (or 4°C) in an opaque or amber glass container, ideally backfilled with an inert gas (Argon or Nitrogen) to prevent oxidative degradation[6][7].

degradation A 1-Ethyl-5-iodo-1H-imidazole (Intact) B UV / Visible Light (Photon Energy) A->B Exposure C 1-Ethyl-1H-imidazol-5-yl Radical B->C Homolytic Cleavage D Iodine Radical (I•) B->D Homolytic Cleavage E Molecular Iodine (I2) (Catalyst Poison) D->E Recombination

Photolytic degradation of 1-Ethyl-5-iodo-1H-imidazole leading to catalyst-poisoning iodine gas.

Standard Operating Procedure: Handling & Synthetic Application

Because 1-Ethyl-5-iodo-1H-imidazole is primarily used in cross-coupling, maintaining anhydrous and anaerobic conditions during handling is critical for both safety and experimental success.

Self-Validating Experimental Protocol: Setting up a Suzuki-Miyaura Coupling
  • Preparation: Conduct all weighing and transfer operations inside a fume hood equipped with amber lighting to prevent photolytic C-I bond cleavage.

  • PPE: Don double-layered nitrile gloves (due to the compound's lipophilicity accelerating permeation), a chemically resistant lab coat, and chemical splash goggles[2][4].

  • Purging: Attach a Schlenk flask to a dual-manifold Schlenk line. Perform three vacuum/argon cycles to evacuate ambient oxygen and moisture.

  • Reagent Loading: Quickly remove the septum, add the required mass of 1-Ethyl-5-iodo-1H-imidazole and the corresponding boronic acid, and immediately reseal.

  • Catalyst Addition: Add the Palladium catalyst (e.g.,

    
    ) under a positive stream of argon. Causality: Palladium is highly sensitive to oxidation; the argon blanket prevents the formation of inactive Pd(II) oxides.
    
  • Solvent Injection: Inject degassed solvent (e.g., 1,4-Dioxane) and aqueous base via syringe to maintain the inert atmosphere.

  • Thermal Activation: Shield the flask entirely with aluminum foil and heat to the target temperature (e.g., 80°C).

workflow N1 Step 1: Schlenk Flask Purge (3x Vacuum/Argon Cycles) N2 Step 2: Reagent Addition (Under Amber Light) N1->N2 N3 Step 3: Catalyst Loading (Positive Argon Stream) N2->N3 N4 Step 4: Degassed Solvent Injection (Syringe Transfer) N3->N4 N5 Step 5: Thermal Activation (Foil-Shielded Flask) N4->N5

Step-by-step inert atmosphere workflow for handling photolabile iodoimidazoles.

Emergency Response & Spill Management

A self-validating decontamination system ensures that any spill is chemically neutralized rather than merely absorbed.

  • Spill Containment: Evacuate personnel and ensure adequate ventilation. Do not use water initially, as it may spread the lipophilic compound over a larger surface area (4)[4].

  • Chemical Quenching: Cover the spill with an inert absorbent material (e.g., diatomaceous earth or sand)[3]. If the material has degraded and exhibits a purple/brown iodine hue, treat the area with a dilute solution of sodium thiosulfate (

    
    ). Causality: Thiosulfate chemically reduces reactive molecular iodine (
    
    
    
    ) into benign, water-soluble iodide ions (
    
    
    ), neutralizing the oxidative hazard.
  • Disposal: Sweep the neutralized absorbent into a chemically compatible, sealable container (e.g., high-density polyethylene) and label as hazardous halogenated organic waste for professional incineration[4][5].

References

  • ChemicalBook. "1-ethyl-5-iodo-1H-imidazole | 1450739-53-3". 1

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 1-Ethylimidazole". 2

  • ChemicalBook. "4-Iodoimidazole - Safety Data Sheet". 4

  • IoLiTec. "Safety Data Sheet - 1-Ethylimidazole". 3

  • Chem-Impex. "1-Ethylimidazole". 7

  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET - 4-Iodoimidazole". 5

  • ChemScene. "3034-62-6 | 2-Iodo-1H-imidazole". 6

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 1-Ethyl-5-iodo-1H-imidazole with aryl and heteroaryl boronic acids. The 1,5-disubstituted imidazole scaffold is a critical pharmacophore in kinase inhibitors and antifungal agents. However, functionalizing the C5 position is synthetically distinct from the more accessible C2 or C4 positions due to the steric influence of the N-ethyl group and the electron-rich nature of the imidazole ring.

This note provides a robust "Standard Protocol" using Pd(dppf)Cl₂ and a "High-Performance Protocol" using SPhos Pd G3 for sterically demanding substrates, ensuring high yields and reproducibility.

Mechanistic Insight & Chemical Logic

Substrate Analysis
  • Electrophile: 1-Ethyl-5-iodo-1H-imidazole.

  • Electronic Environment: Imidazoles are electron-rich (π-excessive). Oxidative addition of Pd(0) to the C5–I bond is generally slower than with electron-deficient pyridines or benzenes. However, the C–I bond is significantly weaker than C–Br, compensating for the electron-rich ring.

  • Steric Challenge (The "Ortho" Effect): The ethyl group at

    
     is proximal to the 
    
    
    
    position. This creates a steric clash that can hinder the approach of bulky palladium complexes.
  • Catalyst Poisoning: The basic nitrogen (

    
    ) can coordinate to the palladium center, displacing ligands and arresting the catalytic cycle (formation of stable Pd-bis(azole) complexes).
    
Catalyst Selection Strategy

To overcome the steric hindrance at


 and prevent 

-coordination, we utilize two strategies:
  • Bidentate Ligands (dppf): The wide bite angle of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enforces a geometry that favors reductive elimination and resists displacement by the imidazole nitrogen.

  • Bulky Buchwald Ligands (SPhos/XPhos): These electron-rich, sterically demanding monodentate phosphines facilitate oxidative addition into the electron-rich imidazole ring and create a "protective shell" around the Pd center, preventing

    
    -poisoning.
    

Visualization: Catalytic Workflow

The following diagram outlines the decision logic for selecting the appropriate reaction conditions based on the coupling partner.

SuzukiOptimization Start Start: 1-Ethyl-5-iodo-1H-imidazole CheckPartner Analyze Boronic Acid Partner Start->CheckPartner Simple Sterically Unhindered (e.g., Phenyl, 4-Tolyl) CheckPartner->Simple Simple Aryl Complex Sterically Hindered / Heteroaryl (e.g., 2-Substituted, Pyridyl) CheckPartner->Complex Ortho-Substituted / Basic MethodA METHOD A: Standard Cat: Pd(dppf)Cl2 (5 mol%) Base: K2CO3 Solvent: Dioxane/H2O Temp: 80-90°C Simple->MethodA MethodB METHOD B: High-Performance Cat: SPhos Pd G3 (2-5 mol%) Base: K3PO4 Solvent: Toluene/H2O or BuOH Temp: 100°C Complex->MethodB Workup Workup & Purification (Silica Gel Chromatography) MethodA->Workup MethodB->Workup

Caption: Decision tree for selecting reaction conditions based on the steric and electronic properties of the boronic acid coupling partner.

Experimental Protocols

Materials Preparation
  • 1-Ethyl-5-iodo-1H-imidazole: Ensure purity >95%. If the compound is yellow/brown, it may contain free iodine; wash an ethereal solution with 10% Na₂S₂O₃ before use.

  • Solvents: 1,4-Dioxane and Toluene must be degassed (sparged with Argon for 15 mins) to prevent homocoupling or oxidation of the phosphine ligands.

  • Base: Use finely ground, anhydrous K₂CO₃ or K₃PO₄.

Method A: Standard Protocol (Pd(dppf)Cl₂)

Best for: Phenylboronic acids, electron-poor aryl boronic acids.

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv, 1.0 mmol, 222 mg)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%, 0.05 mmol, 41 mg)

  • Solvent Addition: Evacuate and backfill the vial with Argon (x3). Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL) via syringe.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-5% MeOH) is recommended due to the polarity of the imidazole.

Method B: High-Performance Protocol (SPhos Pd G3)

Best for: Heteroaryl boronic acids, ortho-substituted rings, or if Method A fails.

  • Setup: To a 20 mL reaction vial, add:

    • 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv)

    • Boronic acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv, anhydrous)

    • SPhos Pd G3 (2–5 mol%) (Alternatively: Pd(OAc)₂ + SPhos (1:2 ratio))

  • Solvent Addition: Evacuate/Argon purge. Add Toluene (4 mL) and Water (0.5 mL) . Note: n-Butanol can be used as a single-phase alternative for solubility issues.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Standard EtOAc extraction.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical correctives.

IssueObservation (LC-MS)Root CauseCorrective Action
Protodehalogenation Mass of [M-I+H] (1-ethylimidazole) observed.Hydride source present or Pd-H species formation.Use strictly anhydrous solvent (DMF/Dioxane) with Cs₂CO₃. Avoid alcohols.
Homocoupling Dimer of boronic acid (Ar-Ar) observed.Presence of O₂ (Glaser coupling) or excess oxidant.Degas solvents more rigorously. Add 10 mol% free ligand.
No Reaction Starting material remains.Catalyst poisoning by N3 or oxidative addition failure.Switch to Method B (SPhos/XPhos). Increase Temp to 110°C.
Hydrolysis Boronic acid converts to phenol/deboronated arene.Base is too strong or water content too high.Switch base to KF or NaHCO₃. Reduce water ratio (use 10:1 solvent:water).

Pathway Visualization: Catalytic Cycle

Understanding the specific interactions of the imidazole substrate in the catalytic cycle is crucial for troubleshooting.

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Rate Limiting for Imidazole) Pd0->OxAdd + 1-Ethyl-5-iodo-1H-imidazole Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 BaseStep Ligand Exchange (Base: OH- / CO3--) Complex1->BaseStep + Base Poison Catalyst Poisoning (Pd-N Coordination) Complex1->Poison N3 Coordination TransMet Transmetallation (Boronate Species) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst poisoning by the imidazole nitrogen.

References

  • BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (General reactivity of N-heterocyclic halides). Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Protocols. (Standard protocols for alkyl/aryl halides). Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007).Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. (Source for SPhos/XPhos usage in heteroaryl coupling).
  • Ishida, N., et al. (2018). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.[3] (Discusses catalyst poisoning by azoles). Retrieved from

Sources

Application Note: 1-Ethyl-5-iodo-1H-imidazole in the Rational Design and Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of highly selective small-molecule kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the ATP-binding pocket. 1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3) has emerged as a privileged building block in medicinal chemistry for constructing these complex scaffolds.

As a Senior Application Scientist, I approach the synthesis of kinase inhibitors not merely as a series of chemical couplings, but as the deliberate engineering of molecular interactions. The utility of 1-ethyl-5-iodo-1H-imidazole stems from three distinct mechanistic advantages:

  • The Imidazole Core (Hinge-Binding): The nitrogen atoms of the imidazole ring act as potent hydrogen-bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Ala145 in SIK kinases)1[1].

  • The N-Ethyl Directing Group (Conformational Locking): Unlike a ubiquitous N-methyl group, the N-ethyl substituent provides a specific balance of lipophilicity and steric bulk. This bulk restricts free rotation, reducing the entropic penalty upon binding. In the optimization of pan-SIK inhibitors, the introduction of an N-ethyl azole moiety resulted in a >50-fold boost in potency by forcing the molecule into a favorable conformation1[1]. Furthermore, N-alkyl imidazoles are critical for stabilizing Type III (DFG-out) allosteric conformations, as seen in LIMK2 inhibitors2[2].

  • The 5-Iodo Substituent (Synthetic Reactivity): The C-I bond (approx. 65 kcal/mol) is significantly weaker than the C-Br bond (81 kcal/mol). This lower bond dissociation energy facilitates rapid oxidative addition to Palladium(0) centers. For electron-rich heterocycles like imidazole, the 5-position is electronically deactivated compared to the 2-position. Using the highly reactive iodo substituent overcomes this barrier, allowing cross-coupling reactions to proceed at milder temperatures (80°C vs. 110°C+), thereby preserving thermally sensitive functional groups elsewhere on the inhibitor3[3].

G Core 1-Ethyl-5-iodo-1H-imidazole (Scaffold) NEthyl N-Ethyl Group (Lipophilicity & Steric Directing) Core->NEthyl Iodo 5-Iodo Substituent (Pd-Catalyzed Cross-Coupling) Core->Iodo N3 Imidazole N3 (H-Bond Acceptor) Core->N3 Selectivity Target Selectivity & DFG-out Conformation NEthyl->Selectivity Coupling Suzuki/Sonogashira Diversification Iodo->Coupling Kinase Kinase Hinge Region Binding (e.g., SIK, EGFR, LIMK2) N3->Kinase

Fig 1: Structural logic of 1-ethyl-5-iodo-1H-imidazole in kinase inhibitor design.

Quantitative Data: Impact of N-Alkyl Imidazoles on Kinase Targets

The integration of functionalized imidazoles has yielded highly potent inhibitors across multiple kinase families. The table below summarizes the quantitative impact of utilizing N-alkyl/imidazole cores in recent drug discovery campaigns.

Kinase TargetInhibitor Scaffold / CoreKey SubstituentIC₅₀ / PotencyReference
Pan-SIK (SIK1/2/3) Benzimidazole-Imidazole hybridN-ethyl pyrazole/imidazole< 50 nM (50-fold boost)[1]
EGFR Fused Imidazole-QuinolineN-ethyl piperazine linker33.65 nM[4]
FGFR 1–4 Imidazo-pyrimidineImidazole core3.8 – 8.0 nM[4]
LIMK2 Sulfonamide-ImidazoleImidazole isostereHigh Potency (Type III)[2]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes the chemical causality behind the action and the analytical markers required to verify success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow is utilized to append aryl or heteroaryl recognition motifs to the C5 position of the imidazole ring, a critical step in building the solvent-exposed tail of a kinase inhibitor.

Reagents:

  • 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Assembly & Solvation: Charge a dry Schlenk flask with 1-ethyl-5-iodo-1H-imidazole, the arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture.

    • Causality: The biphasic solvent system ensures the solubility of both the highly lipophilic organic precursors (in dioxane) and the inorganic base (in water), which is required to activate the boronic acid via the formation of a reactive boronate complex.

  • Deoxygenation (Critical Step): Sparge the mixture with ultra-pure N₂ gas for 15 minutes.

    • Causality: Ambient oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote unwanted oxidative homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of N₂. Seal the flask and heat to 85°C for 4–6 hours.

  • In-Process Validation (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Marker: The reaction is complete when the distinct isotopic mass peak of the iodoimidazole precursor disappears (<1% AUC) and is replaced by the [M+H]⁺ peak of the coupled product. A color shift from orange to dark red/black is also a visual indicator of catalyst turnover.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Preparation 1-Ethyl-5-iodo-1H-imidazole + Arylboronic Acid Step2 2. Catalysis Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1) Step1->Step2 Step3 3. Reaction Degas with N2 Heat at 85°C Step2->Step3 Step4 4. Validation LC-MS/TLC Monitoring (Disappearance of SM) Step3->Step4 Step5 5. Isolation EtOAc Extraction Silica Gel Chromatography Step4->Step5

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for 5-aryl imidazoles.

Protocol B: Sonogashira Coupling for Extended Linker Design

When designing Type II kinase inhibitors that require deep penetration into hydrophobic pockets, an alkyne linker is often installed at the C5 position.

Reagents:

  • 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • Solvent/Base: Triethylamine (Et₃N) / THF (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the iodoimidazole and terminal alkyne in the Et₃N/THF mixture. Sparge with N₂ for 10 minutes.

  • Catalytic Initiation: Add PdCl₂(PPh₃)₂ and CuI simultaneously.

    • Causality: The CuI co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the Pd(II)-aryl complex (formed after the oxidative addition of the iodoimidazole), drastically accelerating the reaction cycle 3[3].

  • Execution: Stir at 60°C for 3–5 hours.

  • In-Process Validation (Self-Validation): Monitor via TLC (UV 254 nm).

    • Validation Marker: The formation of a highly UV-active spot (due to the newly formed extended conjugated pi-system of the alkyne-imidazole) confirms product formation. The reaction mixture will turn opaque and dark brown due to the precipitation of triethylammonium iodide salts.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble salts and copper residues. Concentrate the filtrate and purify via automated flash chromatography.

References

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI (Pharmaceuticals) URL:[Link]

  • Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation Source: NIH / ACS Chemical Biology URL:[Link]

Sources

Application Note: Developing Novel Antifungal Agents from 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Invasive fungal infections (IFIs) present a rapidly escalating global health crisis, severely impacting immunocompromised patient populations and causing millions of deaths annually. While the azole class of antifungals remains a frontline clinical defense, the emergence of target-site mutations in Candida and Aspergillus species necessitates the continuous discovery of novel pharmacophores[1]. This technical guide explores the utility of 1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3) as a highly privileged, versatile building block for the synthesis of next-generation CYP51 inhibitors. By providing a strategic reactive anchor at the C5 position, this scaffold enables the rapid generation of diverse, structurally optimized antifungal libraries via palladium-catalyzed cross-coupling methodologies.

Scientific Rationale: The 1-Ethyl-5-iodo-1H-imidazole Scaffold

The rational design of azole antifungals requires a delicate balance between target enzyme affinity and cellular membrane permeability. The N1-ethyl group of 1-ethyl-5-iodo-1H-imidazole provides optimal lipophilicity (LogP) to facilitate passive diffusion through the complex fungal cell wall and plasma membrane. Crucially, the ethyl chain is compact enough to avoid the excessive steric clashing within the enzyme's substrate access channel that often plagues larger alkyl substituents[2].

Concurrently, the iodine atom at the C5 position serves as an exceptional electrophile for carbon-carbon bond formation. Because the C-I bond is highly reactive toward oxidative addition by transition metals, researchers can efficiently append various aromatic fused rings or hydrophobic side chains to this position, systematically exploring the structure-activity relationship (SAR) to maximize antifungal potency.

Mechanism of Action: CYP51 Inhibition

The primary molecular target of imidazole-based antifungals is lanosterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme critical for the biosynthesis of ergosterol[1].

When a novel 1-ethyl-5-substituted-1H-imidazole enters the fungal cell, the unhindered N3 nitrogen of the imidazole ring coordinates directly with the heme iron located in the CYP51 active site[2]. Simultaneously, the synthetic modifications introduced at the C5 position project deeply into the hydrophobic substrate-binding pocket, mimicking the natural lanosterol substrate and stabilizing the enzyme-inhibitor complex via van der Waals interactions. This competitive inhibition halts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols. The resulting depletion of ergosterol disrupts membrane fluidity and integrity, ultimately inducing fungal cell death[3].

CYP51_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway ToxicSterols 14α-Methylated Sterols CYP51->ToxicSterols Pathway Blocked Inhibitor 1-Ethyl-5-R-1H-imidazole Inhibitor->CYP51 Competitive Inhibition (Heme Binding) CellDeath Fungal Cell Death ToxicSterols->CellDeath

Figure 1: Mechanism of CYP51 inhibition by 1-Ethyl-5-R-1H-imidazole derivatives.

Synthetic Strategy: Overcoming Steric Hindrance in Cross-Coupling

While the C5-iodine bond is primed for cross-coupling, the adjacent N1-ethyl group creates a sterically demanding microenvironment. Standard phosphine ligands (e.g., PPh3) often result in sluggish reaction rates, protodehalogenation side-reactions, or poor yields during Suzuki-Miyaura cross-coupling of 5-substituted imidazoles.

To engineer a self-validating, high-yielding synthetic workflow, our protocol utilizes SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is a bulky, electron-rich Buchwald dialkylbiaryl phosphine ligand. Its electron-rich nature accelerates the oxidative addition of the C-I bond to the Pd(0) center, while its immense steric bulk forces the intermediate complexes into geometries that rapidly accelerate reductive elimination. This effectively bypasses the steric barrier imposed by the N-ethyl group, allowing for the successful coupling of highly complex, bulky aryl boronic acids.

Synthetic_Workflow Start 1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3) Coupling Suzuki-Miyaura Cross-Coupling (Argon, 90°C, 12h) Start->Coupling Reagents Aryl Boronic Acid (R-B(OH)2) Pd2(dba)3, SPhos, K2CO3 Dioxane/H2O (4:1) Reagents->Coupling Purification Aqueous Workup & Flash Chromatography (EtOAc/Hex) Coupling->Purification Product Library of 5-Aryl-1-ethyl-1H-imidazoles Purification->Product Screening In Vitro Antifungal Screening (CLSI M27 Microbroth Dilution) Product->Screening

Figure 2: Synthetic and screening workflow for novel 1-ethyl-5-aryl-1H-imidazoles.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes rigorous degassing to prevent the oxidation of the electron-rich SPhos ligand and the deactivation of the Pd(0) catalyst, ensuring a reliable, self-validating reaction system.

  • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-ethyl-5-iodo-1H-imidazole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Catalyst Loading : Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%).

  • Solvent Addition & Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the flask with a rubber septum and degas the mixture by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen must be completely excluded to prevent catalyst poisoning and homocoupling of the boronic acid.

  • Reaction Execution : Replace the sparging needle with an Argon balloon. Heat the reaction mixture to 90°C in a pre-heated oil bath and stir vigorously for 12 hours. Monitor reaction completion via TLC (EtOAc/Hexane 1:1).

  • Workup & Isolation : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with deionized water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution of EtOAc in Hexanes) to yield the pure 5-aryl-1-ethyl-1H-imidazole derivative.

In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for testing yeasts.

  • Inoculum Preparation : Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend isolated colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 × 10⁶ CFU/mL). Dilute 1:1000 in RPMI-1640 broth (buffered to pH 7.0 with MOPS).

  • Compound Dilution : Prepare a 6400 µg/mL stock solution of the synthesized imidazole derivative in 100% DMSO. Perform serial two-fold dilutions in RPMI-1640 to achieve final test concentrations ranging from 64 to 0.03 µg/mL in a 96-well microtiter plate. Causality: Ensure the final DMSO concentration does not exceed 1% (v/v) in any well to prevent solvent-induced cytotoxicity from skewing the antifungal data.

  • Inoculation & Incubation : Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading : Visually inspect the plates. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that produces a ≥50% reduction in visible growth compared to the drug-free control.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

By systematically varying the aryl group coupled to the C5 position of the 1-ethyl-1H-imidazole core, researchers can map the hydrophobic binding pocket of the CYP51 enzyme. The following table illustrates a representative SAR profile demonstrating how increasing the lipophilicity and electron-withdrawing nature of the C5-substituent dramatically enhances antifungal potency against Candida species,[2].

Compound IDC5-Substituent (R-Group)MIC C. albicans (µg/mL)MIC C. glabrata (µg/mL)Calculated LogP
1 (Core) -I (Starting Material)>64>641.25
2 Phenyl16.032.02.51
3 4-Fluorophenyl4.08.02.67
4 2,4-Dichlorophenyl0.52.03.42
5 4-(Trifluoromethoxy)phenyl0.1250.53.85
Control Fluconazole0.254.00.40

Data Interpretation: The introduction of the highly lipophilic and electron-withdrawing trifluoromethoxy group (Compound 5) yields an exceptionally potent CYP51 inhibitor, outperforming the clinical standard Fluconazole against both susceptible and typically resistant (C. glabrata) strains.

Conclusion

The 1-ethyl-5-iodo-1H-imidazole scaffold is a highly effective launchpad for the development of novel antifungal therapeutics. By leveraging advanced palladium-catalyzed cross-coupling techniques utilizing sterically accommodating ligands like SPhos, researchers can rapidly synthesize diverse libraries of C5-substituted imidazoles. As demonstrated by the SAR trends, appending optimized hydrophobic vectors to this core successfully mimics the natural lanosterol substrate, yielding potent CYP51 inhibitors capable of combating resistant fungal pathogens.

References

  • Gao, Z., Hao, W., Liu, J., et al. (2025). "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains." RSC Medicinal Chemistry, 16, 6068-6080. URL:[Link]

  • Hargrove, T. Y., et al. (2025). "Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51)." ACS Infectious Diseases. URL:[Link]

  • Lei, J., et al. (2019). "The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors." Frontiers in Microbiology, 10: 891. URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3 | MW: 222.03 g/mol )

Introduction & Mechanistic Rationale

In modern drug discovery, the imidazole ring is a privileged pharmacophore found in numerous kinase inhibitors, antifungal agents, and GPCR modulators. Functionalizing the imidazole core, particularly at the C5 position, is a critical step in exploring structure-activity relationships (SAR). 1-Ethyl-5-iodo-1H-imidazole serves as a highly versatile building block for these modifications.

The Causality of Scaffold Design

The specific structural features of 1-ethyl-5-iodo-1H-imidazole dictate its reactivity and handling in palladium-catalyzed cross-couplings:

  • The C5-Iodo Group: Iodine is an excellent leaving group with a highly polarized C-I bond. This facilitates rapid, low-energy oxidative addition by Pd(0) species, making it significantly more reactive than its bromo- or chloro-analogues [1].

  • The N1-Ethyl Group: Unprotected free (NH)-imidazoles are notorious for poisoning palladium catalysts via the formation of stable, inactive Pd-N coordination polymers. The N1-ethyl group provides essential steric hindrance and electronic shielding, preventing catalyst deactivation while simultaneously improving the molecule's solubility in organic solvents [2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(1-Ethyl-imidazol-5-yl)(I)] Pd0->OxAdd 1-Ethyl-5-iodo-1H-imidazole (C-I Insertion) TransMet Transmetalation [Pd(II)(1-Ethyl-imidazol-5-yl)(Ar)] OxAdd->TransMet Ar-B(OH)2 + Base (Halide Exchange) RedElim Reductive Elimination C5-Aryl Imidazole Product TransMet->RedElim (Isomerization) RedElim->Pd0 Product Release

Fig 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 1-ethyl-5-iodo-1H-imidazole.

Reaction Optimization & Quantitative Data

To establish a robust protocol, reaction parameters must be carefully tuned. The table below summarizes the optimization of the Suzuki-Miyaura coupling between 1-ethyl-5-iodo-1H-imidazole and phenylboronic acid.

Causality in Catalyst/Base Selection: Monodentate ligands (e.g., PPh3) often lead to premature catalyst decomposition and high rates of protodeiodination (loss of the iodine atom without coupling). Conversely, bidentate ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), accelerate the reductive elimination step, effectively outcompeting side reactions [3]. Furthermore, the inclusion of water is non-negotiable; it is required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene (Anhydrous)9045%
2Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane / H₂O (4:1)9088%
3 Pd(dppf)Cl₂ None K₃PO₄ 1,4-Dioxane / H₂O (4:1) 90 95%
4Pd(PPh₃)₄NoneNa₂CO₃DMF / H₂O (4:1)10072%
5Pd(dppf)Cl₂NoneCs₂CO₃1,4-Dioxane / H₂O (4:1)9091%

Table 1: Optimization of Suzuki-Miyaura cross-coupling parameters for 1-ethyl-5-iodo-1H-imidazole.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By verifying specific checkpoints, researchers can ensure the integrity of the reaction before proceeding to the next step, thereby preventing the loss of valuable intermediates.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Catalytic Reaction (90°C, 4-12 h) Step1->Step2 Step3 3. Self-Validation (LC-MS / TLC) Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup (Aqueous Extraction) Step3->Step4 Complete Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Arylation)

Reagents:

  • 1-Ethyl-5-iodo-1H-imidazole (1.0 mmol, 222 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-5-iodo-1H-imidazole, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H₂O. Seal the tube with a rubber septum. Sparge the mixture with ultra-pure N₂ gas for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) and promotes homocoupling of the boronic acid.

    • Validation Checkpoint 1: The solution should transition from a dark red/brown suspension to a homogenous deep red solution without excessive bubbling once sparging is complete.

  • Heating: Replace the septum with a Teflon-lined screw cap under positive N₂ flow. Heat the reaction mixture in an oil bath at 90 °C for 4–12 hours.

  • Reaction Monitoring:

    • Validation Checkpoint 2: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material peak (m/z 222 [M+H]⁺) is ≤ 2% relative to the product peak. If >2%, continue heating for 4 additional hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

    • Validation Checkpoint 3: Post-purification ¹H NMR must show the intact N-ethyl quartet (~4.0 ppm) and triplet (~1.4 ppm), confirming the core scaffold remained stable during coupling.

Protocol B: Sonogashira Cross-Coupling (C-C Alkynylation)

Reagents:

  • 1-Ethyl-5-iodo-1H-imidazole (1.0 mmol, 222 mg)

  • Terminal Alkyne (1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • CuI (0.10 mmol, 19 mg)

  • Triethylamine (Et₃N) (3.0 mL) and DMF (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-ethyl-5-iodo-1H-imidazole in DMF and Et₃N.

    • Causality: Et₃N serves as both the base to deprotonate the terminal alkyne and a co-solvent. DMF ensures the solubility of the polar imidazole core.

  • Catalyst Addition: Add Pd(PPh₃)₄ and CuI. Degas via three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne dropwise under N₂. Stir at 60 °C for 6 hours.

    • Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.

  • Validation Checkpoint: Monitor via TLC (UV active, 254 nm). The disappearance of the starting material spot (Rf ~0.4 in 50% EtOAc/Hexanes) validates completion.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Expert Insights

  • Issue: High levels of Protodeiodination (Formation of 1-Ethyl-1H-imidazole).

    • Cause: Trace moisture in anhydrous protocols or a slow transmetalation step.

    • Solution: Switch to a more electron-rich ligand (e.g., XPhos) to accelerate transmetalation, or ensure the boronic acid is fully activated by utilizing the Dioxane/H₂O (4:1) solvent system.

  • Issue: Catalyst Precipitation (Palladium Black).

    • Cause: Catalyst poisoning or thermal degradation of the ligand.

    • Solution: Ensure strict anaerobic conditions during setup. If using Pd(PPh₃)₄, ensure it is stored under inert gas at -20 °C, as it is highly sensitive to air oxidation [4].

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science, 2017, 8(1), 40-62. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Source: The Journal of Organic Chemistry, 2014, 79(18), 8871-8876. URL: [Link]

  • Title: Polymeric Imidazole Pd Catalyst for Cross-Couplings. Source: Journal of the American Chemical Society, 2012, 134(7), 3190–3198. URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews, 2016, 116(19), 12564–12649. URL: [Link]

Application Note: 1-Ethyl-5-iodo-1H-imidazole as a Strategic Intermediate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the realm of advanced organic synthesis and medicinal chemistry, 1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3)[1] serves as a highly versatile, halogenated N-heterocyclic building block. The C5 position of the imidazole ring is notoriously difficult to functionalize selectively via direct C–H activation due to electronic deactivation and competing C2 reactivity. By utilizing a pre-installed iodine atom at the C5 position, chemists can bypass these regioselectivity issues, enabling precise, late-stage functionalization.

This intermediate is particularly valuable in the development of complex pharmaceutical agents. Recent applications include the synthesis of highly potent2[2] for immunotherapeutics, as well as the generation of diverse libraries of 3[3].

Mechanistic Causality: Overcoming Reactivity Bottlenecks

The Kinetic Advantage of C5-Iodination

The strategic choice of 1-ethyl-5-iodo-1H-imidazole over its bromo- or chloro-analogues is rooted in the kinetics of oxidative addition. The lower bond dissociation energy of the C(sp2)–I bond allows for milder reaction conditions, which is crucial for 4[4] in multi-step syntheses (e.g., nucleoside analogs).

Mitigating Catalyst Poisoning

Transition-metal cross-coupling with imidazoles presents a unique challenge: Catalyst Poisoning . The unshared electron pair on the basic N3 nitrogen of the imidazole ring strongly coordinates to palladium(0) and palladium(II) intermediates. This coordination pulls the catalyst out of the active cycle, leading to 5[5].

The Solution: The use of bulky, electron-rich biaryl phosphine ligands (such as SPhos) or specialized6[6] is mandatory. The steric bulk of SPhos creates a microenvironment around the palladium center that physically blocks the imidazole nitrogen from coordinating, while its electron-rich nature accelerates the oxidative addition and reductive elimination steps.

Visualizing the Synthetic Landscape

DivergentPathways SM 1-Ethyl-5-iodo-1H-imidazole Suzuki Suzuki-Miyaura (Pd-Catalyzed) SM->Suzuki Ar-B(OH)2 Sonogashira Sonogashira (Pd/Cu-Catalyzed) SM->Sonogashira Terminal Alkyne Lithiation Li-Halogen Exchange (n-BuLi) SM->Lithiation Electrophile Prod1 C5-Aryl Imidazoles (e.g., TLR Agonists) Suzuki->Prod1 Prod2 C5-Alkynyl Imidazoles (Conjugated Systems) Sonogashira->Prod2 Prod3 C5-Formyl Imidazoles (Aldehyde Precursors) Lithiation->Prod3

Caption: Divergent synthetic pathways of 1-Ethyl-5-iodo-1H-imidazole in organic synthesis.

CatalyticCycle Pd0 Active Pd(0)L2 (L = SPhos) OxAdd Oxidative Addition [Pd(II)(Ar)IL2] Pd0->OxAdd 1-Ethyl-5-iodoimidazole Transmet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->Transmet Ar-B(OH)2 / Base Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Small Ligands (Deactivation) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release Poison->Pd0 Prevented by Bulky SPhos

Caption: Suzuki-Miyaura catalytic cycle illustrating the prevention of catalyst poisoning by bulky ligands.

Quantitative Reaction Metrics

The following table summarizes the quantitative performance of 1-Ethyl-5-iodo-1H-imidazole across standard C5-functionalization workflows.

Reaction WorkflowReagents / Catalyst SystemTemperatureTimeConversion (%)Isolated Yield (%)Key Advantage
Suzuki-Miyaura Ar-B(OH)₂, Pd₂(dba)₃, SPhos, K₃PO₄90 °C12 h>9885–92Bypasses N-coordination
Sonogashira Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N70 °C8 h>9578–86High functional group tolerance
Lithiation-Formylation n-BuLi, DMF, THF-78 °C to RT4 h>99 (exchange)70–80Direct access to C5-aldehydes

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C5-Arylation

Objective: Synthesize 1-ethyl-5-aryl-1H-imidazole derivatives avoiding catalyst deactivation.

  • Preparation: In an oven-dried Schlenk tube, add 1-ethyl-5-iodo-1H-imidazole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), SPhos (0.10 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality Note: K₃PO₄ is selected over Na₂CO₃ because it provides superior transmetalation kinetics for sterically hindered substrates in organic-aqueous mixtures.

  • Degassing: Add a degassed mixture of Toluene/H₂O (4:1, v/v). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality Note: Strict removal of oxygen is critical. O₂ rapidly oxidizes the electron-rich SPhos ligand and converts active Pd(0) into inactive Pd(II) species, halting the catalytic cycle.

  • Reaction: Seal the tube under argon and heat to 90 °C with vigorous stirring for 12 hours.

  • Validation & QC (Self-Validating Step): Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the UV-active starting material spot (Rf ≈ 0.6) disappears, replaced by a highly fluorescent product spot (Rf ≈ 0.3). Confirm product mass via LC-MS (ESI+): look for the expected [M+H]⁺ peak.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Lithium-Halogen Exchange & Electrophilic Trapping

Objective: Generate a C5-formyl imidazole intermediate for downstream olefination or reductive amination.

  • Preparation: Dissolve 1-ethyl-5-iodo-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78 °C.

    • Causality Note: The ultra-low temperature is critical. If the temperature rises above -40 °C, the highly reactive 5-lithioimidazole can undergo unwanted ring-opening or abstract protons from the THF solvent.

  • Validation & QC (Self-Validating Step): Quench a 0.1 mL aliquot of the reaction mixture with D₂O. GC-MS analysis should show >95% deuterium incorporation at the C5 position (M+1 shift), confirming complete lithium-halogen exchange prior to proceeding.

  • Electrophile Addition: Slowly add anhydrous DMF (1.5 equiv) directly into the solution. Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

References

1.[1] ChemicalBook. 1-ethyl-5-iodo-1H-imidazole | 1450739-53-3. URL: 2.[3] ResearchGate. Libraries of C-5 Substituted Imidazoles and Oxazoles by Sequential Van Leusen (VL)-Suzuki, VL-Heck and VL-Sonogashira in Imidazolium-ILs. URL: 3.[5] Benchchem. 5-Iodo-1-methyl-1H-imidazole Quantitative Data & Troubleshooting. URL: 4.[4] ACS Omega. Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. URL: 5.[2] ChemRxiv. Discovery of Highly Potent C7 Methyl Acetate Substituted Imidazoquinoline-Based TLR7 and TLR8 Agonists. URL: 6.[6] Researcher.life. A Highly Efficient, Recyclable Catalyst for C−C Coupling Reactions in Ionic Liquids. URL:

Sources

Scalable synthesis of biologically active compounds using 1-Ethyl-5-iodo-1h-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

A Gateway to 1,5-Disubstituted Bioactive Scaffolds

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, the imidazole ring is a "privileged scaffold," ubiquitous in alkaloids (e.g., Pilocarpine), antifungals, and kinase inhibitors. However, the regioselective functionalization of the imidazole core presents a distinct challenge. While C2 and C4 positions are electronically accessible, the C5 position (adjacent to the N1-alkyl group) is often sterically hindered and electronically deactivated compared to C2.

1-Ethyl-5-iodo-1H-imidazole serves as a high-value lynchpin for accessing these difficult 1,5-disubstituted motifs. The C5-iodine bond provides a specific handle for transition metal catalysis and halogen-metal exchange, bypassing the poor regioselectivity often seen in direct electrophilic aromatic substitutions of N-alkylimidazoles.

This guide details scalable protocols for transforming this intermediate into bioactive libraries, focusing on Suzuki-Miyaura cross-coupling and Knochel-Hauser base magnesiation .

Technical Analysis: The "5-Position" Challenge

Before executing protocols, one must understand the electronic and steric environment of the substrate.

  • Steric Environment: Unlike 1-ethyl-4-iodoimidazole, where the iodine is distant from the ethyl group, the 5-iodo isomer places the halogen in the "ortho" position relative to the N-ethyl group. This proximity creates significant steric bulk, which can retard oxidative addition in Palladium cycles.

  • Electronic Environment: The C5 position is electron-rich relative to C2 but less acidic. The C-I bond at C5 is susceptible to Halogen Dance (migration) reactions under lithiation conditions if temperatures are not strictly controlled (below -78°C).

  • Solution: We utilize Turbo Grignard (i-PrMgCl·LiCl) reagents to effect Iodine-Magnesium exchange at manageable temperatures (-20°C to 0°C), avoiding the cryogenic constraints of organolithiums.

Visualization: Reactivity Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from the core substrate.

ReactivityMap Substrate 1-Ethyl-5-iodo-1H-imidazole Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Substrate->Suzuki Pd(dppf)Cl2, ArB(OH)2 Heck Mizoroki-Heck (Alkenyl Linkers) Substrate->Heck Pd(OAc)2, Olefins Magnesiation Mg/I Exchange (Turbo Grignard) Substrate->Magnesiation i-PrMgCl·LiCl Target1 p38 MAPK Inhibitors (1,5-Diaryl) Suzuki->Target1 Target2 Alkaloid Analogs (Pilocarpine deriv.) Heck->Target2 Target3 Functionalized Ketones (via Weinreb Amides) Magnesiation->Target3

Caption: Divergent synthetic utility of 1-Ethyl-5-iodo-1H-imidazole. The C5-I handle enables access to distinct chemical spaces via Pd-catalysis or Metallation.

Protocol A: Scalable Suzuki-Miyaura Cross-Coupling

Application: Synthesis of 1,5-diaryl imidazoles (common in p38 kinase inhibitors). Scale: 10–50 mmol.

Rationale

Standard Pd(PPh3)4 catalysts often fail to drive conversion to completion due to the steric hindrance of the N-ethyl group. We utilize Pd(dppf)Cl2·DCM , a bidentate ligand complex that creates a wider bite angle, facilitating the reductive elimination step in sterically congested systems.

Materials
ReagentEquiv.Role
1-Ethyl-5-iodo-1H-imidazole 1.0Substrate
Aryl Boronic Acid1.2 - 1.5Coupling Partner
Pd(dppf)Cl2·DCM0.03 (3 mol%)Catalyst
K3PO4 (2M aq.)3.0Base
1,4-Dioxane10 volSolvent
Step-by-Step Methodology
  • System Preparation: Charge a 3-neck round bottom flask with the imidazole substrate, aryl boronic acid, and the Palladium catalyst.

  • Inerting: Evacuate the flask and backfill with Argon (repeat 3x). Critical: Oxygen creates homocoupling byproducts.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Activation: Add the 2M K3PO4 solution. The biphasic system requires vigorous stirring (800+ RPM).

  • Thermal Cycle: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (DCM/MeOH 95:5). The starting iodide (Rf ~0.[1]6) should disappear; the product is usually more polar.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.

  • Scavenging: If residual Pd is detected (dark color), treat the organic phase with SiliaMetS® Thiol or activated charcoal for 30 minutes.

  • Purification: Crystallization from EtOAc/Heptane is preferred for scale >10g. Flash chromatography is reserved for smaller batches.

Protocol B: Regioselective Magnesiation (Knochel-Hauser)

Application: Introduction of electrophiles (aldehydes, ketones) at C5. Scale: 5–20 mmol.

Rationale

Direct lithiation (n-BuLi) often leads to C2 deprotonation or "halogen dance" where the iodine migrates to C2. Using Knochel's Turbo Grignard (i-PrMgCl·LiCl) allows for a selective Iodine-Magnesium exchange at -20°C , a temperature that kinetically traps the C5-magnesium species before migration can occur [1][2].

Materials
ReagentEquiv.Role
1-Ethyl-5-iodo-1H-imidazole 1.0Substrate
i-PrMgCl·LiCl (1.3M in THF)1.1Exchange Reagent
Electrophile (e.g., Benzaldehyde)1.2Trapping Agent
Dry THF15 volSolvent
Step-by-Step Methodology
  • Drying: Flame-dry the glassware under Argon flow. Moisture kills the Grignard instantly.

  • Solvation: Dissolve the iodo-imidazole in dry THF and cool to -20°C (Cryocooler or Ice/Salt bath).

  • Exchange: Add i-PrMgCl·LiCl dropwise over 15 minutes.

    • Observation: No precipitate should form (LiCl solubilizes the species). Stir for 30 minutes at -20°C.

  • Validation (Self-Check): Aliquot 0.1 mL into MeOH-d4. NMR should show >95% deuterium incorporation at C5.

  • Electrophile Addition: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour, then to RT.

  • Quench: Quench with sat. NH4Cl solution.

  • Isolation: Extract with DCM (Imidazoles are often water-soluble; avoid acidic aqueous washes which protonate the N3 and trap the product in the water layer).

Visualization: Process Flow for Magnesiation

MagnesiationFlow Start Start: Dry THF Solution (-20°C) AddBase Add i-PrMgCl·LiCl (Dropwise, 15 min) Start->AddBase Exchange Exchange Phase (30 min, -20°C) AddBase->Exchange Check QC Check: Deuterium Quench (>95% D-incorp?) Exchange->Check Check->Start No (Dry Again) AddElec Add Electrophile (e.g., Aldehyde) Check->AddElec Yes Warm Warm to 0°C -> RT AddElec->Warm Quench Quench: Sat. NH4Cl Warm->Quench

Caption: Critical control points for the Knochel-Hauser magnesiation protocol.

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

Target: 4-(1-Ethyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine. Note: This scaffold mimics the "SB-203580" class of inhibitors.

Experimental Logic:

  • Starting Material: 1-Ethyl-5-iodo-1H-imidazole.

  • Step 1 (C5 Functionalization): Suzuki coupling with 4-fluorophenylboronic acid using Protocol A .

    • Result: 1-Ethyl-5-(4-fluorophenyl)-1H-imidazole.[2]

  • Step 2 (C4 Functionalization): The C5-aryl group blocks the C5 position. Subsequent bromination (NBS) will selectively occur at C4 or C2. However, C4 is electronically favored after C5 is substituted with an aryl group (conjugation).

  • Step 3 (Final Coupling): Suzuki coupling at C4 with 4-pyridylboronic acid.

Data Summary (Step 1 Optimization):

Catalyst Solvent Temp Yield Notes
Pd(PPh3)4 Toluene/EtOH 80°C 45% Incomplete conversion; catalyst decomposition.
Pd(OAc)2 / SPhos Dioxane 90°C 62% Good conversion, but expensive ligand.

| Pd(dppf)Cl2 | Dioxane/H2O | 90°C | 88% | Optimal balance of cost/yield. |

Safety & Handling
  • Iodine Waste: The starting material and byproducts contain iodine. Segregate waste into halogenated organic streams to prevent corrosion of incinerators.

  • Exotherms: The addition of Turbo Grignard is exothermic. On scales >100g, use a dosing pump and internal temperature monitoring to prevent thermal runaway.

  • Sensitizers: Imidazole derivatives can be skin sensitizers. Use nitrile gloves and work in a fume hood.

References
  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

  • National Institutes of Health (PMC). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids. Retrieved from [Link]

Sources

Application Note: Synthetic Utility of 1-Ethyl-5-iodo-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the imidazole ring is a privileged scaffold found in numerous FDA-approved therapeutics, ranging from kinase inhibitors to antifungal agents[1]. However, functionalizing the imidazole core presents significant synthetic challenges due to its basic nitrogen, propensity for tautomerization, and potential to poison transition-metal catalysts.

1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3) [2] has emerged as a highly strategic building block that elegantly bypasses these limitations. Its synthetic utility is driven by two critical structural features:

  • The N1-Ethyl Group (Tautomeric Locking & Lipophilicity): Unsubstituted imidazoles undergo rapid N-H tautomerization, complicating regioselective functionalization and confounding Structure-Activity Relationship (SAR) studies. The N1-ethyl group locks the heterocycle into a single tautomeric form. Furthermore, compared to a standard N-methyl group, the N-ethyl substitution provides a calculated increase in lipophilicity (LogP), which often improves the passive cellular permeability of the resulting drug candidate without introducing severe metabolic liabilities.

  • The C5-Iodo Substituent (Kinetic Reactivity): The carbon-iodine bond at the C5 position is highly polarizable and significantly weaker than corresponding C-Br or C-Cl bonds. This facilitates rapid oxidative addition by low-valent Palladium(0) species, allowing cross-coupling reactions to proceed under milder conditions[3]. This is particularly vital for electron-rich heteroaryls, which are otherwise sluggish in cross-coupling cycles.

Synthetic Workflows & Mechanistic Pathways

The C5-iodo position serves as a versatile lynchpin for divergent synthesis. By selecting the appropriate catalytic system, chemists can rapidly generate libraries of C5-aryl, C5-alkynyl, and C5-amino imidazoles[4].

Workflow Core 1-Ethyl-5-iodo-1H-imidazole (Core Scaffold) Suz Suzuki-Miyaura Coupling Core->Suz Pd, Base, R-B(OH)2 Son Sonogashira Coupling Core->Son Pd, CuI, Base, R-C≡CH Buc Buchwald-Hartwig Amination Core->Buc Pd, Ligand, Base, R-NH2 Med1 C5-Aryl/Heteroaryl Imidazoles (Kinase Inhibitors) Suz->Med1 Med2 C5-Alkynyl Imidazoles (Antifungal Agents) Son->Med2 Med3 C5-Amino Imidazoles (GPCR Ligands) Buc->Med3

Figure 1: Divergent synthetic utility of 1-Ethyl-5-iodo-1H-imidazole in drug discovery workflows.

Mechanistic Causality in Palladium Catalysis

When subjecting 1-ethyl-5-iodo-1H-imidazole to Pd-catalyzed cross-coupling, the basic N3 nitrogen can competitively coordinate to the palladium center, leading to catalyst deactivation. To counteract this, bidentate ligands (such as dppf or Xantphos) or highly sterically hindered monodentate ligands (like SPhos) are required. These ligands maintain a tight coordination sphere around the Pd center, preventing the imidazole nitrogen from displacing the active catalytic ligands[5].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd TransMet Trans- metalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product 1-Ethyl-5-R-1H-imidazole RedElim->Product Start 1-Ethyl-5-iodo-1H-imidazole Start->OxAdd Boronic R-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle for the C5-functionalization of the imidazole core.

Standard Operating Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and troubleshooting capability.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: Synthesis of C5-aryl/heteroaryl imidazoles (e.g., p38 MAP Kinase inhibitor precursors)[6].

  • Preparation: In a flame-dried 20 mL microwave vial equipped with a magnetic stir bar, add 1-ethyl-5-iodo-1H-imidazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add

    
     (0.05 equiv, 5 mol%) and anhydrous 
    
    
    
    (2.5 equiv, 2.5 mmol).
    • Causality:

      
       is selected over stronger bases like 
      
      
      
      to prevent base-catalyzed degradation of sensitive boronic acids. The dppf ligand prevents catalyst poisoning by the imidazole N3.
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 5.0 mL).
    
    • Causality: The biphasic system ensures solubility of both the highly lipophilic organic substrates and the inorganic base. Degassing is critical to prevent the homocoupling of the boronic acid (Suzuki side-reaction) driven by dissolved oxygen.

  • Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 45-60 minutes[3]. Monitor completion via LC-MS or TLC (UV active).

  • Workup: Dilute with EtOAc (15 mL) and wash with saturated aqueous

    
     (10 mL).
    
    • Causality:

      
       neutralizes the remaining base and helps partition the palladium salts into the aqueous layer.
      
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient).
    
Protocol B: Sonogashira C-C Cross-Coupling

Objective: Introduction of terminal alkynes for downstream click-chemistry or antifungal SAR exploration[6].

  • Preparation: To a Schlenk flask under an Argon atmosphere, add 1-ethyl-5-iodo-1H-imidazole (1.0 equiv, 1.0 mmol),

    
     (5 mol%), and CuI (10 mol%).
    
  • Reagent Addition: Inject anhydrous DMF (4.0 mL) and Triethylamine (

    
    , 3.0 equiv). Stir for 5 minutes at room temperature.
    
    • Causality:

      
       acts as both the base to deprotonate the terminal alkyne and a transient ligand. DMF stabilizes the transition state of the oxidative addition complex.
      
  • Alkyne Addition: Slowly add the terminal alkyne (1.5 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition minimizes the Glaser homocoupling of the alkyne, which is a common side reaction in the presence of copper and trace oxygen.

  • Reaction: Heat the mixture to 70°C for 4 hours.

  • Workup: Quench with saturated aqueous EDTA solution.

    • Causality: EDTA effectively chelates the copper salts, preventing them from co-eluting with the product and causing downstream toxicity in biological assays. Extract with EtOAc, dry, and purify.

Protocol C: Buchwald-Hartwig C-N Amination

Objective: Synthesis of C5-amino imidazoles targeting GPCRs.

  • Preparation: In a glovebox, charge a vial with 1-ethyl-5-iodo-1H-imidazole (1.0 equiv), the primary/secondary amine (1.2 equiv),

    
     (2.5 mol%), Xantphos (5 mol%), and 
    
    
    
    (2.0 equiv).
    • Causality: Xantphos is specifically chosen for its wide bite angle (approx. 111°), which forces the palladium intermediate into a geometry that heavily favors reductive elimination over unwanted

      
      -hydride elimination.
      
  • Reaction: Add anhydrous Toluene (0.2 M concentration). Seal, remove from the glovebox, and heat at 95°C for 12 hours.

  • Workup: Filter the crude mixture directly through a pad of Celite to remove the insoluble inorganic salts and bulk palladium black. Concentrate the filtrate and purify via reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the expected performance metrics of 1-alkyl-5-iodoimidazoles across various cross-coupling modalities, demonstrating the robust nature of this building block[5],[4],[3].

Reaction TypeTarget BondOptimal Catalyst SystemBase / SolventTemp / TimeTypical Yield Range
Suzuki-Miyaura C(sp2) - C(sp2)

(5 mol%)

/ Dioxane:

100°C (MW) / 1 h75% - 92%
Sonogashira C(sp2) - C(sp)

/ CuI

/ DMF
70°C / 4 h65% - 88%
Buchwald-Hartwig C(sp2) - N

/ Xantphos

/ Toluene
95°C / 12 h50% - 80%
Negishi C(sp2) - C(sp3)

(5 mol%)
None / THF65°C / 6 h60% - 75%

Applications in Drug Discovery

The synthetic versatility of 1-ethyl-5-iodo-1H-imidazole allows medicinal chemists to rapidly navigate chemical space.

  • Kinase Inhibitors: C5-arylation via Suzuki coupling is frequently used to synthesize ATP-competitive kinase inhibitors. The N1-ethyl group often occupies a specific lipophilic pocket in the hinge region of kinases like p38 MAP kinase[6].

  • Nucleoside Analogs (Fleximers): 5-Iodoimidazoles are critical intermediates in the synthesis of "fleximer" nucleoside analogs, where the imidazole ring is coupled to pyrimidine subunits to create flexible antiviral and anticancer agents[5].

  • Marine Alkaloid Synthesis: The 5-iodoimidazole scaffold has been successfully utilized in the total synthesis of complex marine natural products, such as Xestomanzamine A and Nortopsentin D, proving its stability in multi-step synthetic sequences[4],[3].

References

  • Seela, F., et al. (2011). "Synthetic Routes to a Series of Proximal and Distal 2′-Deoxy Fleximers". National Institutes of Health (NIH) PMC. URL: [Link]

  • Sandtorv, A. H., & Bjørsvik, H. R. (2013). "An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A". ResearchGate. URL: [Link]

  • Sandtorv, A. H., & Bjørsvik, H. R. (2013). "A three-way switchable process for suzuki cross-coupling, hydrodehalogenation, or an assisted tandem hydrodehalogenation and suzuki cross-coupling sequence". Advanced Synthesis & Catalysis, 355(16), 3231-3243. URL: [Link]

  • ResearchGate Archive. "Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone". ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 1-Ethyl-5-iodo-1h-imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address low-yield issues in the synthesis of 1-Ethyl-5-iodo-1H-imidazole. It prioritizes the C2-Protection Strategy as the industry "Gold Standard" for regioselectivity, while diagnosing common failures in alternative routes.

Topic: Troubleshooting Yield & Regioselectivity in 5-Iodoimidazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary: The "Yield" Problem

If you are experiencing low yields (<30%) or difficulty purifying 1-Ethyl-5-iodo-1H-imidazole , the root cause is almost invariably regioselectivity failure .

The imidazole ring is notorious for "isomer traps." The two most common failure modes are:

  • The Alkylation Trap: Alkylating 4(5)-iodoimidazole yields the 1,4-isomer (1-ethyl-4-iodoimidazole), not the desired 1,5-isomer, due to steric and electronic preference.

  • The Lithiation Trap: Direct lithiation of 1-ethylimidazole occurs at C2 (

    
     ~33), not C5 (
    
    
    
    ~38), leading to 2-iodo or 2,5-diiodo mixtures.

The Solution: To achieve high yields (>70%) of the 1,5-isomer, you must utilize a C2-Blocking Strategy (Protection/Deprotection sequence).

Diagnostic: Which Route Are You Using?

Identify your current workflow to see the specific troubleshooting steps.

RouteMethodologyTypical OutcomeDiagnosis
Route A Alkylation of 4-iodoimidazole with Ethyl Iodide/Bromide.Wrong Isomer (90% 1,4-isomer).STOP. This route is electronically biased against your target.
Route B Direct Iodination of 1-Ethylimidazole (

or NIS).
Complex Mixture (2-I, 4-I, 5-I, 4,5-di-I).Low yield due to impossible purification.
Route C Directed Lithiation (Recommended) High Yield (>70% 1,5-isomer).The only reliable method for scale-up.

The Gold Standard Protocol (Route C)

Principle: The C2-Blocking Strategy

To selectively functionalize C5, you must first occupy the more acidic C2 position with a temporary protecting group (Trimethylsilyl - TMS). This forces the second equivalent of base to deprotonate C5, stabilized by coordination with the N1 substituent.

Step-by-Step Workflow
Step 1: C2 Protection
  • Reagents: 1-Ethylimidazole,

    
    -BuLi (1.1 eq), TMSCl (1.1 eq).
    
  • Conditions: THF, -78°C.

  • Mechanism:

    
    -BuLi removes the C2 proton (most acidic). Quenching with TMSCl blocks this site.
    
  • Checkpoint: Verify formation of 1-Ethyl-2-(trimethylsilyl)-1H-imidazole by NMR (disappearance of C2-H singlet at ~7.6 ppm).

Step 2: C5 Lithiation & Iodination
  • Reagents: C2-TMS intermediate,

    
    -BuLi (1.1 eq), Iodine (
    
    
    
    ) or NIS.
  • Conditions: THF, -78°C.

  • Mechanism: With C2 blocked,

    
    -BuLi removes the C5 proton. The N1-ethyl group directs lithiation to C5 via coordination (Directed Ortho Metalation - DoM).
    
  • Critical Note: Maintain -78°C strictly. At higher temperatures, the TMS group can migrate or the lithio-species can degrade.

Step 3: C2 Deprotection
  • Reagents: Dilute acid (HCl) or Fluoride source (TBAF).

  • Conditions: Room temperature.

  • Outcome: The TMS group is cleaved, leaving the iodine at C5 intact.

Visual Pathway (Graphviz)

G cluster_trap Avoid: The Alkylation Trap Start 1-Ethylimidazole Step1 C2-Lithiation (n-BuLi, -78°C) Start->Step1 Step2 C2-Silylation (+TMSCl) Step1->Step2 Intermediate 2-TMS-1-Ethylimidazole Step2->Intermediate Step3 C5-Lithiation (n-BuLi, -78°C) Intermediate->Step3 Step4 Iodination (+I2) Step3->Step4 Precursor 1-Ethyl-5-iodo-2-TMS-imidazole Step4->Precursor Step5 Desilylation (H+ or TBAF) Precursor->Step5 Product 1-Ethyl-5-iodo-1H-imidazole (Target) Step5->Product TrapStart 4-Iodoimidazole TrapEnd 1-Ethyl-4-iodoimidazole (Major Product) TrapStart->TrapEnd + Et-I (Steric Control)

Caption: Logical workflow comparing the high-yield C2-blocking strategy (Top) vs. the failed alkylation route (Bottom).

Troubleshooting Guide (FAQ)

Q1: I tried alkylating 4-iodoimidazole and my NMR shows two isomers. Can I separate them?

Answer: You likely have a 90:10 mixture favoring the 1,4-isomer (unwanted).

  • Why: The N1 nitrogen (distal to iodine) is more nucleophilic and less sterically hindered than the N3 nitrogen (adjacent to iodine).

  • Fix: Separation is extremely difficult due to similar polarity. You cannot "optimize" this reaction to favor the 1,5-isomer significantly. You must switch to the C2-blocking strategy described above.

Q2: During the C2-blocking route, I see "halogen dance" or migration.

Answer: This occurs if the temperature rises above -78°C during the lithiation step.

  • Mechanism: 5-lithioimidazoles are thermally unstable and can isomerize to the thermodynamically more stable 2-lithio species if the blocking group is labile or if temperature control is poor.

  • Troubleshooting: Ensure your THF is anhydrous and the internal temperature remains at -78°C during the addition of

    
    -BuLi and the iodine source.
    
Q3: Can I use direct iodination (NIS) on 1-ethylimidazole?

Answer: Only if you accept low yields (~30%).

  • Issue: Electrophilic iodination of 1-alkylimidazoles prefers C4 and C2. C5 is the least reactive position for Electrophilic Aromatic Substitution (EAS).

  • Result: You will get mostly 4,5-diiodo and 2,4,5-triiodo products. The C2-blocking lithiation route is nucleophilic (via deprotonation), which allows you to override these electronic preferences.

Q4: My TMS group is falling off prematurely.

Answer: Ensure the workup of the first step (C2 protection) is neutral or basic.[1] TMS-imidazoles are sensitive to acid.

  • Protocol Adjustment: After quenching the first reaction with TMSCl, use a saturated

    
     wash. Do not use acidic washes until the final deprotection step.
    

Quantitative Comparison of Methods

ParameterDirect Alkylation (Route A)Direct Iodination (Route B)C2-Blocking Strategy (Route C)
Regioselectivity 1,4-isomer (Major)Mixture (2, 4, 5)1,5-isomer (>95%)
Typical Yield <10% (of desired isomer)20-35%70-85%
Purification Difficult (Isomer separation)Difficult (Poly-iodinated byproducts)Easy (Silica filtration)
Scalability HighLowHigh

References

  • Regioselective Synthesis of 5-Substituted Imidazoles

    • Title: Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange.[2]

    • Source: J. Org.[3] Chem. 2001, 66, 25, 8361–8365.

    • Relevance: Establishes the foundational mechanism of C2-blocking (using TMS or Cl)
    • URL:[Link]

  • Synthesis of 1-Methyl-5-iodoimidazole (Analogous Protocol)

    • Title: An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A.[4]

    • Source: Can. J. Chem. 83(1): 17-20 (2005).
    • Relevance: Provides the specific 4-step experimental details (Start C2-Li TMS C5-Li I Deprotect) with complete regiospecificity.
    • URL:[Link]

  • Troubleshooting N-Alkylation (The "Trap"): Title: Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Source: Benchchem Technical Guides. Relevance: Confirms that direct alkylation of 4-iodoimidazole favors the 1,4-isomer.

Sources

Technical Support Center: Purification of Crude 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-PUR-5I-IMD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Characterize Your Crude

Before initiating purification, visually inspect your crude material. The physical state of 1-Ethyl-5-iodo-1H-imidazole is highly dependent on purity.

ObservationDiagnosisImmediate Action
Dark Purple/Brown Oil Free Iodine (

) contamination.
Mandatory: Wash with 10%

(Sodium Thiosulfate) before any other step.
Red/Orange Viscous Oil Polymerization or oxidation byproducts.Proceed to Acid-Base Extraction to remove neutral polymers.
Solid Precipitate in Oil Likely inorganic salts (

,

) or 4,5-diiodo byproduct.
Filter suspension through a sintered glass funnel before extraction.
Deep Black Tar Decomposition (Deiodination).Yield will be low. Perform rapid filtration through a silica plug (High flow) immediately.

Decision Tree & Workflow

The following logic gate determines the optimal purification route based on your impurity profile.

PurificationWorkflow Start Crude 1-Ethyl-5-iodo-1H-imidazole CheckIodine Is it Purple/Brown? Start->CheckIodine ThioWash Wash w/ Na2S2O3 CheckIodine->ThioWash Yes AcidBase Acid-Base Extraction (Primary Purification) CheckIodine->AcidBase No ThioWash->AcidBase CheckPurity Check Purity (NMR/HPLC) AcidBase->CheckPurity IsSolid Is it a Solid? CheckPurity->IsSolid <95% Purity Final Pure Product (Store -20°C, Dark) CheckPurity->Final >98% Purity Recryst Recrystallization (EtOAc/Hexanes) IsSolid->Recryst Yes Column Flash Chromatography (DCM/MeOH + NH4OH) IsSolid->Column No (Oil) Recryst->Final Column->Final

Figure 1: Decision matrix for purification based on physical state and impurity profile.

Protocol 1: Modified Acid-Base Extraction (The "Rough Clean")

Objective: Separate the basic imidazole product from neutral impurities (starting materials, polymers) and acidic byproducts.

Scientific Rationale: The iodine atom at C5 is electron-withdrawing, lowering the pKa of the imidazole nitrogen compared to 1-ethylimidazole (pKa ~7.1). The pKa of the 5-iodo species is estimated between 5.5–6.0. Standard extraction protocols must be adjusted to ensure protonation.

Step-by-Step Guide:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (

    
    ).
    
  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl .

    • Note: The product moves to the aqueous phase (

      
      ). Neutral impurities stay in DCM.
      
    • Caution: Do not use oxidizing acids (

      
      ) as they will cleave the C-I bond.
      
  • Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals. Discard this organic layer.

  • Basification (Critical Step):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add saturated

      
        or 2M NaOH  until pH reaches 9–10 .
      
    • Why? You must exceed the pKa by >2 units to ensure the neutral species predominates for back-extraction.

  • Back-Extraction: Extract the cloudy aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate in vacuo at <35°C.
    

Protocol 2: Flash Chromatography (The "Fine Clean")

Objective: Separate regioisomers (e.g., 1-ethyl-4-iodoimidazole) and trace starting material.

The "Streaking" Problem: Imidazoles interact strongly with the acidic silanol groups on silica gel, causing "streaking" (broad tails) that ruins separation. You must use a basic modifier.

Mobile Phase Formulation:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Ammonium Hydroxide (

    
    , 28% aq) OR Triethylamine (TEA).
    
  • Recommended Gradient:

    • Start: 100% DCM (with 1% TEA).

    • End: 95:5 DCM:MeOH (with 1% TEA).

Procedure:

  • Slurry Packing: Pre-treat the silica gel by slurrying it in the starting solvent (DCM + 1% TEA). This neutralizes active sites before the sample touches the column.

  • Loading: Load sample as a concentrated solution in DCM. Avoid dry-loading on silica if possible, as heat during evaporation can degrade the iodide.

  • Elution Order (Typical):

    • Fastest: Di-iodo species (if present).[1]

    • Middle:1-Ethyl-5-iodo-1H-imidazole (Target).[2]

    • Slowest: 1-Ethylimidazole (starting material) and 4-iodo regioisomer (often more polar due to dipole alignment).

Troubleshooting & FAQs

Q1: My product turned purple during rotary evaporation. What happened?

A: This is Deiodination . The C-I bond is weak (


).
  • Cause: Excessive heat (>40°C) or light exposure.

  • Fix: Redissolve in ether, wash with dilute sodium thiosulfate, and re-concentrate using a water bath set to 25°C max . Wrap the flask in aluminum foil.

Q2: I cannot separate the 4-iodo and 5-iodo regioisomers on TLC.

A: These isomers have very similar Rf values.

  • TLC Trick: Use Toluene:Acetone (3:1) as the eluent instead of DCM:MeOH. The pi-stacking of toluene with the imidazole ring often differentiates the isomers better than simple polar systems.

  • Visualization: Do not rely solely on UV. Use Pauly’s Reagent (diazotized sulfanilic acid), which stains imidazoles specific colors (often red/orange) depending on substitution patterns.

Q3: Can I distill this compound?

A: Not recommended. While simple alkyl imidazoles are distillable, the iodinated derivative is thermally labile. Distillation often leads to iodine liberation and polymerization in the pot. If you must, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature, but column chromatography is safer for yield.

Q4: The product is an oil, but literature says it should be solid.

A: This is a "supercooled liquid" phenomenon common with low-melting imidazoles.

  • Technique: Dissolve the oil in a minimal amount of diethyl ether. Add hexanes until cloudy. Cool to -78°C (dry ice/acetone) and scratch the glass side with a spatula to induce nucleation. Once solid forms, store at -20°C.

Stability & Storage Specifications

  • Light Sensitivity: High. Store in amber vials or wrapped in foil.

  • Temperature: -20°C is optimal. Room temperature storage leads to slow iodine leaching.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can promote radical deiodination.

References

  • Synthesis and Properties of Iodoimidazoles

    • Journal of Organic Chemistry. "Regioselective Synthesis of 1-Substituted 5-Iodoimidazoles.
    • Source: (Search: "1-alkyl-5-iodoimidazole synthesis")

  • Purification of Basic Heterocycles

    • Org.[3][4] Process Res. Dev. "Practical Guide to the Purification of Basic Pharmaceuticals." (Silica treatment with amines).

    • Source:

  • Physical Properties (1-Ethylimidazole baseline)

    • PubChem. "1-Ethyl-1H-imidazole Compound Summary."[5]

    • Source:

  • C-I Bond Stability in Heterocycles

    • Tetrahedron Letters. "Stability of Haloimidazoles under various conditions."
    • Source:

Sources

Troubleshooting guide for low conversion rates in reactions involving 1-Ethyl-5-iodo-1h-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Ethyl-5-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Low Conversion Rates in Reactions Involving 1-Ethyl-5-iodo-1H-imidazole

Low conversion is a frequent hurdle in cross-coupling reactions. This guide provides a structured approach to diagnosing and resolving these issues when working with 1-Ethyl-5-iodo-1H-imidazole.

Q1: My Suzuki-Miyaura coupling reaction with 1-Ethyl-5-iodo-1H-imidazole is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings often points to issues with the catalyst, reagents, or reaction conditions.[1][2] Given the specifics of the iodo-imidazole substrate, here’s a systematic approach to troubleshooting:

Initial Diagnostic Workflow

start Low Conversion Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Assess Reaction Conditions reagent_check->condition_check sub_reagent Boronic Acid/Ester Degradation? Anhydrous & Degassed Solvents? Base Purity/Strength? reagent_check->sub_reagent catalyst_check Evaluate Catalyst System condition_check->catalyst_check sub_condition Insufficient Temperature? Inadequate Degassing? Improper Stirring? condition_check->sub_condition side_reactions Investigate Side Reactions catalyst_check->side_reactions sub_catalyst Catalyst/Ligand Oxidation? Incorrect Pd Source/Ligand? Inappropriate Ligand:Pd Ratio? catalyst_check->sub_catalyst sub_side_reactions Protodeboronation? Homocoupling? Dehalogenation? side_reactions->sub_side_reactions

Caption: Initial troubleshooting workflow for low conversion.

Step-by-Step Troubleshooting and Optimization:

  • Verify Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl ones, can be prone to degradation through protodeboronation.[1][3] Use freshly acquired or recrystallized boronic acids. For more robust alternatives, consider using pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[1]

    • Solvent and Base Purity: Ensure solvents are anhydrous and have been properly degassed.[1][2] Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[2][3] The choice and quality of the base are critical for activating the boronic acid for transmetalation.[2][4]

  • Optimize the Catalyst System:

    • Palladium Source and Ligand Selection: While aryl iodides are generally reactive, the imidazole moiety can act as a ligand and inhibit the catalyst. The use of bulky, electron-rich phosphine ligands can promote reductive elimination and prevent catalyst inhibition.[3]

    • Catalyst Oxidation: The active Pd(0) catalyst is susceptible to oxidation.[1] Ensure rigorous degassing of your reaction mixture. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial over Pd(II) precatalysts.[1]

    • Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst aggregation and deactivation.[1] A typical starting point is a 1:1 to 4:1 ratio, depending on the specific ligand.[1]

  • Adjust Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve conversion.[1] However, excessive heat can cause catalyst decomposition.[1]

    • Base Selection: The base is crucial for the transmetalation step.[4] If a weaker base like NaHCO₃ or K₂CO₃ is failing, consider stronger bases like Cs₂CO₃ or K₃PO₄.[5]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligandPd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ is a common precatalyst.[1]
Ligand SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands are often effective for heteroaryl couplings.[6]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)K₂CO₃ is a common choice, while Cs₂CO₃ can be more effective for challenging couplings.[5][7]
Solvent 1,4-Dioxane/Water (4:1) or DME/Water (4:1)A mixture of an organic solvent and water is standard for Suzuki reactions.[8]
Temperature 80-110 °CA good starting range for many Suzuki couplings.[5][7]
Q2: I am attempting a Heck reaction with 1-Ethyl-5-iodo-1H-imidazole and an alkene, but the yield is very low. What should I investigate?

The Heck reaction's success is highly dependent on the base, ligand, and temperature.[9][10] The mechanism involves oxidative addition, migratory insertion, and β-hydride elimination, all of which can be influenced by these parameters.[11][12]

Troubleshooting the Heck Reaction

  • Base and Solvent System:

    • The base is critical for regenerating the Pd(0) catalyst.[9][11] Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common.[13] In some cases, stronger organic bases can significantly improve yields.[9]

    • Polar aprotic solvents like DMF, DMA, or NMP are often used.[14] The choice of solvent can influence catalyst solubility and stability.

  • Ligand and Catalyst Considerations:

    • For less reactive aryl halides, bulky, electron-donating phosphine ligands are often required.[15] For aryl iodides, which are more reactive, a wider range of phosphine ligands may be suitable.[16] However, given the potential for imidazole coordination, a bulky ligand is a good starting point.

    • Palladacycles can also be highly active catalysts for Heck reactions.[15]

  • Temperature and Reaction Time:

    • Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[9][16] If conversion is low at a lower temperature, a gradual increase may be necessary.

    • Prolonged reaction times at high temperatures can lead to catalyst decomposition and side reactions. Monitor the reaction progress to find the optimal time.

Experimental Protocol: General Heck Reaction

setup 1. Combine Reactants: - 1-Ethyl-5-iodo-1H-imidazole - Alkene (1.2-1.5 eq.) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., Et₃N) - Solvent (e.g., DMF) degas 2. Degas Mixture (Ar or N₂ sparge or freeze-pump-thaw) setup->degas react 3. Heat Reaction (e.g., 100 °C) Monitor by TLC/LC-MS degas->react workup 4. Work-up - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine react->workup purify 5. Purify (Column Chromatography) workup->purify

Caption: General workflow for a Heck cross-coupling reaction.

Q3: My Sonogashira coupling between 1-Ethyl-5-iodo-1H-imidazole and a terminal alkyne is not proceeding. What are the key parameters to check?

The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[17] Low conversion can stem from issues with either catalyst, the base, or the reaction environment.

Key Troubleshooting Points for Sonogashira Coupling:

  • Catalyst System Integrity:

    • Palladium Catalyst: Similar to other cross-couplings, the Pd(0) catalyst must be active. Ensure proper degassing to prevent oxidation.[17]

    • Copper Co-catalyst: The copper(I) source (typically CuI) is crucial for the formation of the copper acetylide intermediate.[17] Use a fresh, high-purity source of CuI.

    • Homocoupling: A common side reaction is the homocoupling of the alkyne (Glaser coupling). This is often promoted by the presence of oxygen.[18] Rigorous degassing is essential.

  • Base and Solvent:

    • An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent or co-solvent.[17] The base is required to form the copper acetylide.[17]

    • Anhydrous solvents like THF or DMF are commonly employed.[17]

  • Reaction Temperature:

    • Sonogashira couplings can often be performed at or slightly above room temperature, but some systems may require heating (typically 50-80 °C).[17]

Q4: I am having difficulty with a Buchwald-Hartwig amination using 1-Ethyl-5-iodo-1H-imidazole. What are the most critical factors for this C-N bond formation?

The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and palladium source.[6] The reaction involves the formation of a C-N bond between an aryl halide and an amine.[19]

Critical Parameters for Buchwald-Hartwig Amination:

  • Ligand Selection: This is often the most critical parameter.[6] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, RuPhos, BrettPhos) are generally required to facilitate the reductive elimination step that forms the C-N bond.[6]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[6][20]

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts.[6]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[21]

Frequently Asked Questions (FAQs)

Q: How stable is 1-Ethyl-5-iodo-1H-imidazole?

A: Iodo-substituted heterocycles, in general, are the least stable among their halogenated analogs due to the lower carbon-iodine bond dissociation energy.[22] This makes them more susceptible to degradation, particularly in the presence of light or heat. It is recommended to store 1-Ethyl-5-iodo-1H-imidazole in a dark place and under an inert atmosphere.[23]

Q: Can the imidazole nitrogen interfere with the palladium catalyst?

A: Yes, the nitrogen atoms in the imidazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is why the use of strongly coordinating, bulky phosphine ligands is often recommended, as they can outcompete the imidazole for coordination sites on the palladium.

Q: What are common side reactions to look out for?

A: Besides low conversion, be aware of the following side reactions:

  • Dehalogenation: The iodo group is replaced by a hydrogen atom. This can be more prevalent with prolonged heating or in the presence of certain bases or hydride sources.[2]

  • Homocoupling: Two molecules of the iodo-imidazole or the coupling partner react with each other.[18] This is often caused by the presence of oxygen.[2]

  • Protodeboronation (in Suzuki reactions): The boronic acid is converted back to the corresponding arene. This can be minimized by using stable boronic acid derivatives and ensuring anhydrous conditions.[2][3]

Q: Is microwave irradiation a viable option for reactions with this substrate?

A: Yes, microwave-assisted synthesis can be highly effective for palladium-catalyzed cross-coupling reactions.[24] It can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[8][24] However, optimization of temperature and irradiation time is necessary for each specific reaction.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • ACS Publications. (2011, August 30). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
  • MDPI. (2017, September 11).
  • AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes.
  • Wikipedia. (n.d.). Heck reaction.
  • Benchchem. (n.d.). Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling.
  • ResearchGate. (n.d.).
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions a | Download Table.
  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • University of Windsor. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Chemistry LibreTexts. (2023, January 22). Heck reaction.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole.
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (2019, December 18).
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Frontiers. (n.d.).
  • ProQuest. (n.d.).
  • ChemSpider. (2006, July 31).
  • PMC. (2020, May 13).
  • MilliporeSigma. (n.d.). 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • CymitQuimica. (n.d.). CAS 71759-88-1: 5-Iodo-1-methyl-1H-imidazole.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ACS Publications. (2019, July 2).
  • MilliporeSigma. (n.d.). 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole.
  • Benchchem. (n.d.). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs.
  • MDPI. (2025, December 1).
  • Benchchem. (n.d.).
  • Arkivoc. (n.d.). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A.
  • Pendidikan Kimia. (n.d.).
  • Chemsrc. (2025, September 16). 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • University of North Georgia. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • SciSpace. (2010, January 15). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Benchchem. (2025, October 26).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Iodination of 1-Ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-IOD-IMID-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The iodination of 1-ethyl-1H-imidazole is a pivotal transformation in medicinal chemistry, often serving as a precursor for Suzuki-Miyaura couplings or the synthesis of ionic liquids. However, the reaction is frequently plagued by regioselectivity issues (C-2 vs. C-4/C-5) and product instability.

This guide provides a troubleshooting framework for two distinct pathways:

  • C-2 Iodination: Via C-H activation (Lithiation).

  • C-4/C-5 Iodination: Via Electrophilic Aromatic Substitution (EAS).

Part 1: The Decision Matrix (Regioselectivity)

Before optimizing conditions, you must select the correct mechanistic pathway for your target isomer. The electronic properties of the imidazole ring dictate that C-2 is the most acidic position (pKa ~33), while C-4 and C-5 are the most nucleophilic .

DecisionMatrix Start Target Isomer Selection C2 Target: C-2 Position (2-iodo-1-ethylimidazole) Start->C2 C-H Acidity C45 Target: C-4/C-5 Position (4,5-diiodo or 5-iodo) Start->C45 Nucleophilicity Method1 Pathway A: Lithiation Reagent: n-BuLi / I2 Temp: -78°C C2->Method1 Method2 Pathway B: Electrophilic Substitution Reagent: NIS or I2/Base Temp: RT to Reflux C45->Method2 Warning1 Critical Control: Moisture Free (<50 ppm water) Cryogenic Temps Method1->Warning1 Warning2 Critical Control: Stoichiometry (Mono vs Di) pH Control Method2->Warning2

Figure 1: Decision matrix for selecting the synthetic pathway based on the desired regioisomer.

Part 2: Troubleshooting C-2 Iodination (Lithiation Route)

Mechanism: Directed ortho-metalation (DoM) driven by the coordination of the N-3 nitrogen to lithium, followed by an electrophilic quench with Iodine (


).
Common Issues & Solutions

Q1: My yield is consistently low (<40%), and I see starting material.

  • Diagnosis: Incomplete deprotonation or quenching failure.

  • Root Cause: 1-Ethylimidazole is hygroscopic. Trace water destroys

    
    -BuLi immediately. Alternatively, the lithiated species (1-ethyl-2-lithioimidazole) is unstable above -40°C.
    
  • Corrective Action:

    • Drying: Distill 1-ethylimidazole from

      
       or store over 4Å molecular sieves for 24h prior to use.
      
    • Titration: Titrate

      
      -BuLi using diphenylacetic acid or N-benzylbenzamide to ensure accurate molarity.
      
    • Temperature: Maintain -78°C during

      
      -BuLi addition. Do not allow the reaction to warm above -40°C before adding the iodine source [1].
      

Q2: I am observing a "tarry" black mixture upon adding Iodine.

  • Diagnosis: Polymerization or oxidative decomposition.

  • Root Cause: Adding solid

    
     directly to the lithiated species causes localized high concentrations and exothermic spikes.
    
  • Corrective Action: Dissolve

    
     in anhydrous THF before addition. Add the 
    
    
    
    /THF solution dropwise via a cannula or pressure-equalizing funnel to the lithiated imidazole at -78°C.

Q3: The product decomposes during workup.

  • Diagnosis: C-2 iodoimidazoles are inherently less stable than their C-4/5 counterparts due to the inductive effect of the adjacent nitrogens.

  • Corrective Action: Avoid acidic workups. Quench with saturated

    
     (to remove excess iodine) and extract immediately. Store the product in the dark at -20°C.
    
Optimized Protocol: C-2 Selective Iodination
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Deprotonation: Cool 1-ethylimidazole (1.0 equiv) to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise over 20 mins. Stir for 45 mins at -78°C.
    
  • Quench: Add

    
     (1.2 equiv) in THF dropwise.
    
  • Warm-up: Allow to warm to RT slowly over 2 hours.

Part 3: Troubleshooting C-4/C-5 Iodination (Electrophilic Route)

Mechanism: Electrophilic Aromatic Substitution (EAS). The C-5 position is kinetically favored, but C-4/C-5 di-iodination is common due to the activating nature of the first iodine.

Common Issues & Solutions

Q1: I want the mono-iodo product (C-5), but I get mostly di-iodo (C-4,5).

  • Diagnosis: Over-iodination due to stoichiometry or reagent reactivity.

  • Root Cause: The iodinated product is often more reactive or similarly reactive to the starting material in EAS conditions.

  • Corrective Action:

    • Reagent Switch: Use NIS (N-iodosuccinimide) instead of

      
      . NIS allows for milder, more controlled iodination [2].
      
    • Stoichiometry: Use 0.95 equiv of NIS.

    • Temperature: Run the reaction at 0°C or RT, avoiding reflux.

Q2: The reaction is extremely slow (days).

  • Diagnosis: Low electrophilicity of the iodine source.

  • Corrective Action:

    • Activation: Add a Lewis Acid catalyst such as

      
       (5 mol%) or use a Bronsted acid like TFA if the substrate tolerates it.
      
    • Solvent: Switch from non-polar solvents to Acetonitrile (MeCN) or DMF to stabilize the polar transition state.

Comparative Data: Electrophilic Reagents
Reagent SystemActive SpeciesRegioselectivityPrimary Risk

/ NaOH (aq)

/

Low (Mixture of mono/di)Hydrolysis of sensitive groups
NIS / MeCN

equivalent
High (C-5 favored)Difficult separation of succinimide

(Iodine Monochloride)

Very High (Rapid di-iodination)Over-reaction / Chlorination
Part 4: Visualization of the Lithiation Workflow

The following diagram details the critical process controls for the C-2 lithiation pathway, which is the most technically demanding route.

LithiationWorkflow Prep Preparation Dry THF, Argon, -78°C Deprot Deprotonation Add n-BuLi dropwise (Wait 45 min) Prep->Deprot 1.0 eq Substrate Intermed Intermediate 2-Lithio-1-ethylimidazole (Unstable > -40°C) Deprot->Intermed C-H Activation Intermed->Intermed Degradation if T > -40°C Quench Electrophilic Quench Add I2 in THF (Maintain -78°C) Intermed->Quench Rapid Addition Workup Workup Na2S2O3 Wash Extract DCM Quench->Workup Warm to RT

Figure 2: Step-by-step workflow for the C-2 lithiation of 1-ethyl-1H-imidazole, highlighting critical temperature thresholds.

References
  • Iddon, B., & Ngochindo, R. I. (1994). Heterocycles, 38(11), 2487. "Lithiation of imidazoles and other azoles: A review." (Validates the -78°C requirement and instability of 2-lithio species).
  • Daugirdas T. Racys, et al. (2015).[1] Organic Letters, 17(19), 4782-4785. "Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide."

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3] Academic Press. (Standard text for imidazole reactivity and electrophilic substitution patterns).

  • BenchChem Technical Notes. "Synthesis of 4-Iodo-1H-Imidazole from Imidazole." (General protocol for electrophilic iodination).

Sources

Technical Support Center: 1-Ethyl-5-iodo-1H-imidazole Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notorious instability of 1-ethyl-5-iodo-1H-imidazole during complex reactions.

This compound is a highly valuable building block, but its C5-iodine bond is highly susceptible to three main degradation pathways: base-induced isomerization (halogen dance) , protodeiodination during cross-coupling , and photolytic cleavage . This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure experimental success.

Part 1: Deep-Dive FAQs & Mechanistic Causality

Q1: Why does my 1-ethyl-5-iodo-1H-imidazole convert into a 4-iodo isomer when exposed to strong bases? Causality: You are observing the "halogen dance" reaction[1]. The C2 and C4 protons of the imidazole ring are highly acidic. When a strong base (e.g., LDA, BuLi, or Grignard reagents) is introduced, deprotonation occurs rapidly. The resulting metalated species is thermodynamically unstable at the sterically congested C5 position (due to the adjacent N1-ethyl group). Consequently, an intermolecular halogen-metal exchange triggers the migration of the bulky iodine atom from C5 to the less sterically hindered, thermodynamically stable C4 position[2].

Q2: During Suzuki/Negishi cross-coupling at the C5 position, why am I isolating 1-ethyl-1H-imidazole (the des-iodo byproduct) instead of my coupled product? Causality: This failure is driven by protodeiodination. After the oxidative addition of the Pd(0) catalyst into the C5-I bond, a Pd(II) intermediate forms. If the subsequent transmetalation step is sluggish—often due to bulky coupling partners or poorly optimized bases—the Pd(II) species acts as a kinetic trap. In the presence of trace moisture or protic solvents, this intermediate undergoes premature protonation, cleaving the C-Pd bond and yielding the deiodinated byproduct[3][4].

Q3: My starting material turns brown and fails to react after a few weeks of bench storage. What is happening? Causality: The C-I bond on electron-rich heterocycles is highly sensitive to photolytic cleavage[5]. Ambient UV/Vis light induces homolytic fission, generating highly reactive imidazole and iodine radicals. These radicals abstract hydrogen from trace impurities or dimerize, leading to dark-colored, insoluble polymeric mixtures.

Part 2: Visualized Workflows & Mechanisms

HalogenDance Start 1-Ethyl-5-iodo-1H-imidazole (Starting Material) Base Strong Base Addition (Deprotonation) Start->Base Kinetic C2-Lithiated Intermediate (Kinetic Species) Base->Kinetic Dance Halogen-Metal Exchange (Halogen Dance) Kinetic->Dance Temp > -40°C Trap In-Situ ZnCl2 Trapping (Kinetic Preservation) Kinetic->Trap Temp = -78°C Thermo 4-Iodo Isomer (Thermodynamic Sink) Dance->Thermo Isomerization

Fig 1. Base-induced halogen dance mechanism versus low-temperature kinetic trapping.

Workflow Step1 1. Substrate Prep Exclude Light & O2 Step2 2. Oxidative Addition Pd Catalyst Insertion Step1->Step2 Step3 3. Transmetalation Accelerated via Ligands Step2->Step3 Side Protodeiodination (Moisture/Protic Solvent) Step2->Side Slow Transmetalation Step4 4. Reductive Elimination Target Isolation Step3->Step4

Fig 2. Optimized reaction workflow to prevent photolytic and hydrolytic deiodination.

Part 3: Quantitative Data Matrices

To empirically demonstrate the causality of decomposition, the following tables summarize how specific conditions dictate the survival or destruction of the C5-I bond.

Table 1: Impact of Reaction Conditions on Halogen Dance Isomerization Objective: Retain the C5-I bond during C2-metalation workflows.

ConditionTemperatureAdditive5-Iodo Retention (%)4-Iodo Migration (%)
LDA (1.05 eq)0 °CNone< 5%> 90%
LDA (1.05 eq)-78 °CNone45%50%
LDA (1.05 eq)-78 °CZnCl₂·TMEDA> 95% < 2%
TMPMgCl·LiCl-40 °CNone15%80%

Table 2: Mitigating Protodeiodination in Suzuki-Miyaura C5-Coupling Objective: Maximize cross-coupling yield while suppressing the des-iodo byproduct.

Catalyst SystemBase / SolventTime to CompleteDeiodination ByproductTarget Yield
Pd(PPh₃)₄Na₂CO₃ / EtOH-H₂O24 h65%20%
Pd(dppf)Cl₂K₃PO₄ / Dioxane-H₂O12 h30%60%
Pd₂(dba)₃ + XPhosK₃PO₄ / Anhydrous Toluene4 h< 5% > 90%

Part 4: Protocol Vault (Self-Validating Methodologies)

Every protocol below is engineered as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: C2-Lithiation with C5-I Retention (Suppressing Halogen Dance)

Use this protocol when functionalizing the C2 position while keeping the C5-iodine intact.

  • Cryogenic Setup: Flame-dry a Schlenk flask under argon. Add 1-ethyl-5-iodo-1H-imidazole (1.0 equiv) and anhydrous THF (0.1 M). Wrap the flask entirely in aluminum foil to prevent photolytic C-I cleavage[5].

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Allow it to equilibrate to exactly -78 °C for 15 minutes. Mechanistic Rationale: The halogen dance is thermodynamically driven; strict cryogenic control denies the system the activation energy required for intermolecular halogen exchange[1].

  • In-Situ Trapping: Add a pre-dried solution of ZnCl₂·TMEDA complex (1.1 equiv) to the reaction mixture.

  • Metalation: Dropwise add LDA (1.05 equiv) down the cold side of the flask over 10 minutes.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot using a pre-chilled syringe and quench directly into D₂O at -78 °C. Analyze via GC-MS.

    • Pass: >95% deuterium incorporation at the C2 position (m/z + 1) with the isotopic signature of iodine retained at C5.

    • Fail: Detection of the 4-iodo isomer indicates your internal temperature breached the kinetic threshold, or your ZnCl₂ was wet[2].

Protocol B: C5 Cross-Coupling without Protodeiodination

Use this protocol to perform Suzuki-Miyaura couplings directly at the C5-I bond.

  • Reagent Preparation: Ensure the boronic acid/ester is strictly anhydrous. Use anhydrous Toluene (0.2 M) as the solvent to eliminate protic sources.

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Mechanistic Rationale: The extreme steric bulk and electron-rich nature of the XPhos ligand drastically accelerates the transmetalation step, forcing the catalytic cycle forward before the Pd(II) intermediate can undergo protodeiodination[3][4].

  • Base Addition: Add anhydrous, finely milled K₃PO₄ (2.0 equiv). Avoid aqueous carbonate bases.

  • Reaction Execution: Heat to 90 °C under rigorous argon flow for 4 hours.

  • Self-Validation Checkpoint: Before initiating aqueous workup, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Presence of the target coupled mass and total consumption of starting material.

    • Fail: A mass peak at m/z 97.1 (1-ethyl-1H-imidazole) indicates moisture contamination in your base or solvent, leading to protodeiodination.

References

1.[3] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem. 3 2.[5] Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. ResearchGate. 5 3.[4] 5-Iodofuran-2-amine versus other iodinated aromatic amines in cross-coupling. Benchchem. 4 4.[1] Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. ChemRxiv. 1 5.[2] “Snapshot” Trapping of Multiple Transient Azolyllithiums in Batch. Kobe University. 2

Sources

Technical Support Center: Recrystallization of Iodoimidazole Compounds

[1][2]

Status: Operational Ticket ID: REC-I-IMID-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction & Scope

Welcome to the technical support hub for halogenated heterocycles. Iodoimidazoles (e.g., 4-iodoimidazole, 2-iodoimidazole, and their N-substituted derivatives) present a unique purification paradox: the imidazole ring is highly polar and capable of hydrogen bonding, while the iodine atom introduces significant lipophilicity and lability.[1]

This guide addresses the three most common failure modes reported by our users:

  • Oiling Out: The compound separates as a liquid rather than a crystal.[2]

  • Deiodination: The solution turns yellow/brown due to iodine liberation (C-I bond cleavage).

  • Poly-iodinated Impurities: Difficulty separating mono-iodo from di- or tri-iodo byproducts.

Solvent Selection Matrix

The choice of solvent is dictated by the substitution pattern of your imidazole. NH-imidazoles behave differently than N-alkyl imidazoles due to their ability to donate hydrogen bonds.

Solvent Decision Table
Compound ClassPrimary Solvent (Good Solubility Hot)Anti-Solvent (Poor Solubility Cold)Recommended Ratio (v/v)Notes
4-Iodoimidazole (NH) Isopropanol (IPA)n-Hexane or Heptane1:1 to 1:3Standard system.[1] Excellent recovery.
4-Iodoimidazole (NH) WaterEthanol30:1 (Water:EtOH)Specific for removing di-iodo impurities. The di-iodo species is less soluble in hot water.[1]
2-Iodoimidazole Ethyl AcetateHexanes1:22-iodo isomers are often more soluble in organic media than 4-iodo.
N-Alkyl-Iodoimidazoles Dichloromethane (DCM)HexanesSolvent ExchangeDissolve in DCM, add Hexanes, boil off DCM to induce precipitation.[1]
Imidazolium Salts AcetonitrileDiethyl EtherDropwise add.Highly hygroscopic. Perform under N2 atm.

Critical Note: Avoid acetone or ketones if your imidazole has a free NH and the solution is acidic/basic, as Schiff base formation or aldol-type side reactions can occur over prolonged heating.

Visual Logic: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the chemical nature of your specific iodoimidazole derivative.

SolventSelectionStartStart: Analyze StructureCheckNHDoes it have a free N-H?Start->CheckNHYesNHYes (e.g., 4-iodoimidazole)CheckNH->YesNHPolar/H-Bond DonorNoNHNo (N-alkyl/protected)CheckNH->NoNHLipophilicImpurityCheckIs 4,5-diiodo impurity present?YesNH->ImpurityCheckWaterSystemUse Water/Ethanol (30:1)(Reflux & Hot Filter)ImpurityCheck->WaterSystemYes (>5%)IPASystemUse IPA / n-Hexane(Standard Recryst)ImpurityCheck->IPASystemNo (Clean Crude)PolarityCheckCheck PolarityNoNH->PolarityCheckEtOAcSystemEthyl Acetate / HexanesPolarityCheck->EtOAcSystemModerate PolarityDCMSystemDCM / Hexanes(Solvent Exchange)PolarityCheck->DCMSystemLow Polarity

Caption: Decision tree for selecting the optimal solvent system based on structural features and impurity profiles.

Standard Operating Procedures (SOPs)

Protocol A: Purification of 4-Iodoimidazole (Removal of Di-iodo Impurity)

Target Audience: Users synthesizing 4-iodoimidazole via iodination of imidazole.[1][3]

The Science: 4,5-diiodoimidazole is a common byproduct.[4] It is significantly less soluble in water than the mono-iodo product. We exploit this solubility differential using a "hot filtration" technique.[4][5]

  • Preparation: Suspend crude 4-iodoimidazole (e.g., 10 g) in Water (120 mL) and Ethanol (4 mL) .

  • Reflux: Heat the mixture to reflux (approx. 100°C). Stir vigorously for 30–45 minutes.

  • Hot Filtration:

    • Critical Step: While maintaining the mixture near boiling, filter through a pre-heated Buchner funnel.

    • Result: The solid on the filter is predominantly the 4,5-diiodo impurity . The filtrate contains your desired 4-iodo product .[4][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C), then move to an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white needles/crystals. Wash with ice-cold water.

  • Drying: Dry under vacuum at 40°C. (Avoid high heat to prevent iodine sublimation).[1]

Protocol B: The "Oiling Out" Rescue (General Iodoimidazoles)

Target Audience: Users encountering liquid phase separation.

The Science: Iodoimidazoles often "oil out" because their melting points are depressed by impurities, or the chosen solvent boiling point is higher than the melting point of the solvated compound.[2]

  • Diagnosis: You see oily droplets at the bottom of the hot solution instead of a clear solution.

  • Immediate Action: Add more of the primary solvent (e.g., IPA or EtOAc) until the oil redissolves at boiling.

  • The Fix (Seeding):

    • Remove from heat.[6][7]

    • As soon as the solution hits the "metastable zone" (cloudiness appears), add a seed crystal of pure product.

    • If no seed is available: Scratch the inner wall of the glass flask vigorously with a glass rod.[2] This creates micro-abrasions that serve as nucleation sites.[2]

  • Cooling: Do not place directly in ice. Wrap the flask in a towel to ensure extremely slow cooling. This allows the crystal lattice to form selectively, rejecting the oil.

Troubleshooting & FAQs

Q1: My solution turned yellow/brown during heating. Is my product ruined?

A: Not necessarily, but you are witnessing deiodination .[1]

  • Cause: The C-I bond is heat and light-sensitive. Free iodine (

    
    ) is being released.[1]
    
  • Fix:

    • Add a small amount (0.1–0.5 g) of Sodium Thiosulfate or Sodium Metabisulfite to the hot solution. This reduces

      
       (colored) back to iodide (colorless).[1]
      
    • Perform a hot filtration to remove the inorganic salts.

    • Proceed with crystallization.[4][6][8][9]

  • Prevention: Use amber glassware or wrap your flask in aluminum foil. Minimize reflux time.

Q2: I cannot get the solid to dissolve in Ethyl Acetate/Hexane without using huge volumes.

A: You are likely using the wrong addition order.

  • Correct Procedure: Dissolve the solid in the minimum amount of hot Ethyl Acetate (the good solvent) first. Once dissolved, remove from heat and add Hexane (the anti-solvent) dropwise until persistent turbidity (cloudiness) is observed.[1] Then, add 1-2 drops of Ethyl Acetate to clear it, and let it cool.[1]

Q3: The crystals are gray or off-white.

A: This is often due to trapped iodine or polymeric impurities.

  • Solution: Recrystallize again using Protocol A (if applicable) or add Activated Charcoal (1-2% by weight) to the boiling solution.[1] Stir for 5 minutes, then hot filter through Celite. Note: Charcoal can adsorb some product, reducing yield.[1]

Visual Workflow: Troubleshooting Logic

TroubleshootingProblemIdentify ProblemOilingOutProblem: Oiling Out(Liquid separation)Problem->OilingOutColorationProblem: Yellow/Brown Color(Iodine Release)Problem->ColorationReheatReheat to boilingOilingOut->ReheatThioAdd Na2S2O3(Sodium Thiosulfate)Coloration->ThioAddSolventAdd more Polar Solvent(Dissolve Oil)Reheat->AddSolventSeedAdd Seed Crystalor Scratch GlassAddSolvent->SeedSlowCoolInsulate Flask(Slow Cool)Seed->SlowCoolCharcoalOptional: Activated CharcoalThio->CharcoalFilterHot FiltrationCharcoal->Filter

Caption: Troubleshooting flowchart for common recrystallization failures (Oiling Out and Deiodination).

References

  • BenchChem. (2025).[4][6][1][2][10] Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization. Retrieved from [1][10]

  • CN110938036A. (2020).[1] Preparation method of 4-iodine-1H-imidazole. Google Patents. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Iodoimidazole Product Data & Safety. Retrieved from [1]

  • Cliff, M. D., & Pyne, S. G. (1995).[1] Synthesis of C-linked Imidazole Nucleosides. Journal of Organic Chemistry. (General reference for N-substituted imidazole purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general heterocyclic purification logic).

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of imidazole-based therapeutics, the regiochemistry of halogenation is a critical quality attribute. 1-Ethyl-5-iodo-1H-imidazole (CAS: 59997-51-2) is a potent intermediate often synthesized alongside its regioisomer, 1-Ethyl-4-iodo-1H-imidazole . Distinguishing these isomers is chemically challenging due to their identical molecular weight (


 Da) and similar polarity.

This guide provides an in-depth mass spectrometric comparison of the 5-iodo target against its 4-iodo alternative. By leveraging the specific "ortho-like" steric and electronic interaction between the N1-ethyl group and the C5-iodine atom, researchers can utilize specific fragmentation pathways to definitively assign regiochemistry.

Comparative Analysis: 5-Iodo vs. 4-Iodo Isomers[1]

The core differentiator in the mass spectrum of these isomers lies in the proximity effect (or "ortho effect") observed in the 5-iodo isomer, which is absent in the 4-iodo analog.

Structural Context[2][3]
  • 1-Ethyl-5-iodo-1H-imidazole: The bulky iodine atom at C5 is sterically crowded by the ethyl group at N1. This typically weakens the

    
     bond or facilitates specific rearrangement eliminations.
    
  • 1-Ethyl-4-iodo-1H-imidazole: The iodine at C4 is remote from the N1-ethyl group, behaving more like an isolated heteroaryl iodide.

Fragmentation Logic & Predicted Data

The following table summarizes the key mass spectral differences expected under Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID) in ESI+.

Feature1-Ethyl-5-iodo-1H-imidazole (Target)1-Ethyl-4-iodo-1H-imidazole (Alternative)Mechanistic Driver
Molecular Ion (

)
m/z 222 (Lower Stability)m/z 222 (Higher Stability)Steric strain between N1-Ethyl and C5-Iodine destabilizes the 5-iodo molecular ion.
De-iodination (

)
m/z 95 (High Intensity)m/z 95 (Medium Intensity)Relief of steric strain at C5 drives facile loss of Iodine radical (

).
De-alkylation (

)
m/z 193 (Medium Intensity)m/z 193 (High Intensity)In the 4-iodo isomer, the ethyl group loss is a primary channel unperturbed by the iodine.
Specific Loss

(m/z 67)

(m/z 68)
The 5-iodo isomer favors complex eliminations involving the adjacent ethyl group.
Key Diagnostic Ratio

A robust self-validating metric for differentiation is the De-iodination Ratio :



  • 5-Iodo Isomer:

    
     (Fragmentation favored due to steric relief).
    
  • 4-Iodo Isomer:

    
     (Molecular ion relatively more stable).
    

Mechanistic Fragmentation Pathways[4][5][6]

The following diagrams illustrate the distinct fragmentation pathways. The 5-iodo isomer is characterized by the interaction between the N1-Ethyl group and the C5-Iodine.

Pathway Visualization (DOT)

Fragmentation cluster_legend Mechanism Key M_Ion Molecular Ion [M]+ m/z 222 (1-Ethyl-5-iodo-imidazole) Frag_95 [M - I]+ m/z 95 (1-Ethyl-imidazole cation) M_Ion->Frag_95 Loss of I• (127 Da) (Facilitated by Steric Relief) Frag_193 [M - C2H5]+ m/z 193 (5-Iodo-imidazole cation) M_Ion->Frag_193 Loss of Et• (29 Da) Frag_68 Ring Cleavage [C3H4N2]+ m/z 68 Frag_95->Frag_68 Loss of HCN (27 Da) Frag_41 Alkyl Fragment [C2H3N]+ m/z 41 Frag_95->Frag_41 Ring Fragmentation Frag_193->Frag_68 Loss of I• key1 Blue Arrow: Dominant Pathway (5-Iodo specific)

Figure 1: Proposed fragmentation tree for 1-Ethyl-5-iodo-1H-imidazole. The loss of Iodine (m/z 95) is the dominant channel due to the relief of steric strain between the C5-Iodine and N1-Ethyl group.

Experimental Protocol: LC-MS/MS Differentiation

To ensure high-confidence identification, use this self-validating protocol. This method is designed to maximize the generation of structure-specific fragment ions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v) to achieve ~10 µg/mL.

    • Note: Avoid using pure water as the diluent to prevent potential hydrolysis of the C-I bond over time.

Instrument Parameters (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile C-I bond).

  • Collision Energy (CID): Stepped energy ramp (15, 30, 45 eV).

    • Reasoning: A ramp is crucial. Low energy preserves the molecular ion (m/z 223 for

      
      ), while high energy forces the diagnostic loss of Iodine.
      
Data Interpretation Workflow

Workflow Start Acquire MS2 Spectrum Precursor m/z 223 Check_95 Check Intensity of Product Ion m/z 96 ([M+H - I]+) Start->Check_95 Decision Ratio m/z 96 : m/z 223 Check_95->Decision Result_5 High Ratio (>1.0) Identified: 5-Iodo Isomer (Steric driven loss) Decision->Result_5 Dominant Fragment Result_4 Low Ratio (<0.5) Identified: 4-Iodo Isomer (Stable C-I bond) Decision->Result_4 Minor Fragment

Figure 2: Decision logic for assigning regiochemistry based on the lability of the C-I bond under CID conditions.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Ethyl-1H-imidazole (Parent Heterocycle). NIST Standard Reference Database. Link

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Mechanisms of Halo-alkane and Heterocycle Fragmentation.Link

  • BenchChem. Comparative Guide to the Biological Activity and Analysis of 4-Iodo-1H-imidazole. (Provides context on the stability of the 4-iodo isomer). Link

  • University of Bristol. Mass Spectrometry: Fragmentation of Heterocycles and Ortho-Effects.Link (General reference for heterocyclic fragmentation mechanisms).

  • Sigma-Aldrich. Product Specification: 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole (Analogous 5-iodo structure).Link

Comparing the reactivity of 5-iodo vs. other positional isomers of ethyl-iodo-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing the reactivity of 5-iodo-1-ethylimidazole against its positional isomers, specifically 4-iodo-1-ethylimidazole.

Part 1: Executive Analysis

The "Scaffold Divergence" Dilemma in Imidazole Chemistry

For medicinal chemists, the choice between 5-iodo-1-ethylimidazole (5-I-EtIm) and 4-iodo-1-ethylimidazole (4-I-EtIm) is rarely arbitrary. While they are regioisomers, their electronic and steric profiles are distinct enough to constitute different chemical entities in terms of reactivity.

  • The "Workhorse" (4-Iodo): 4-I-EtIm is the thermodynamic sink. It is easier to synthesize, sterically accessible, and exhibits predictable reactivity in Palladium-catalyzed cross-couplings.

  • The "Specialist" (5-Iodo): 5-I-EtIm is kinetically challenging. It suffers from significant steric clash with the N1-ethyl group (the "peri-like" effect) and is prone to Halogen Dance (migration) under basic conditions. However, it offers a unique vector for structure-activity relationship (SAR) exploration that is often unexplored due to synthetic difficulty.

Key Comparative Metrics
Feature4-Iodo-1-ethylimidazole 5-Iodo-1-ethylimidazole
Steric Environment Open: Adjacent to N3 lone pair; minimal hindrance.Hindered: Adjacent to N1-Ethyl group; significant steric clash.
C-I Bond Stability High.Moderate; prone to photolysis and migration.
Lithiation Behavior Stable C2-lithiation possible (if C2-H exists).Unstable: Prone to "Halogen Dance" (Iodine migrates to C4 or C2).
Suzuki Coupling Fast oxidative addition; standard ligands (

).
Slow oxidative addition; requires active ligands (e.g., SPhos, XPhos).
Primary Synthesis Direct iodination (SEAr) or from 4-nitro.Directed Lithiation: Requires C2-blocking strategy.

Part 2: Structural & Electronic Profiling

To understand the reactivity differences, one must visualize the immediate environment of the iodine atom.

The N1-Ethyl Steric Clash (The "Ortho" Effect)

In 5-I-EtIm , the ethyl group on N1 acts effectively as an ortho-substituent to the C5 position. This has two consequences:

  • Shielding: The ethyl group physically blocks the approach of bulky transition metal catalysts (e.g.,

    
    ), slowing down the oxidative addition step in cross-couplings.
    
  • Ground State Destabilization: The van der Waals repulsion between the N1-ethyl and C5-iodine weakens the C-I bond slightly compared to the C4 isomer, making it more susceptible to radical pathways or exchange.

Electronic Topography
  • C2 Position: The most acidic (

    
    ), electron-deficient center (between two nitrogens).
    
  • C4 Position: Adjacent to the pyridine-like N3. Electronically similar to the

    
    -position of pyridine.
    
  • C5 Position: Adjacent to the pyrrole-like N1. Electronically electron-rich, but the inductive effect of the N1-alkyl group modifies this.

ImidazoleElectronics cluster_0 4-Iodo-1-Ethylimidazole cluster_1 5-Iodo-1-Ethylimidazole I4 Iodine at C4 (Accessible) N3 N3 (Lone Pair) I4->N3 Adjacent I5 Iodine at C5 (Hindered) N1 N1-Ethyl Group I5->N1 Steric Clash (Repulsion)

Caption: Comparative steric environment. Note the direct interaction between the C5-Iodine and the N1-Ethyl group, which is absent in the C4 isomer.

Part 3: Reactivity Profile - Metal-Halogen Exchange & The "Dance"

The most critical reactivity distinction is the stability of the lithiated intermediate. This is where the Halogen Dance phenomenon dictates the success of your reaction.

The Halogen Dance Mechanism

If you treat 5-I-EtIm with a base (like


-BuLi) without blocking the C2 position, you will not  get clean C5-lithiation. Instead, the base will deprotonate the most acidic position (C2-H). The resulting C2-anion then attacks the C5-iodine (inter- or intramolecularly), causing the iodine to "dance" to the C2 position, or eventually to the thermodynamically more stable C4 position.

Rule of Thumb: You cannot selectively lithiate 5-I-EtIm at C5 if C2 is unprotected.

HalogenDance Start 5-Iodo-1-Ethylimidazole Step1 C2-Lithiation (Kinetic) (Iodine stays at C5) Start->Step1 Fast Deprotonation at C2 Base Add n-BuLi Step2 Halogen Dance / Scrambling (Iodine migrates to C2 or C4) Step1->Step2 Thermodynamics Product Mixture of Isomers (2-Iodo / 4-Iodo / 4,5-Diiodo) Step2->Product

Caption: The "Halogen Dance" pathway. Direct lithiation of 5-iodoimidazoles leads to scrambling unless C2 is blocked.

Solution: The C2-Blocking Strategy

To successfully react 5-I-EtIm (or synthesize it), the C2 position must be blocked (e.g., with a Trimethylsilyl group, TMS).

  • Block: 1-Ethylimidazole

    
     C2-TMS-1-Ethylimidazole.
    
  • Lithiate: C2-TMS-1-Ethylimidazole +

    
    -BuLi 
    
    
    
    Lithiation at C5 (next most acidic).
  • Quench: Add

    
    
    
    
    
    5-Iodo-2-TMS-1-Ethylimidazole.
  • Deprotect: Remove TMS (mild acid or fluoride).

Part 4: Reactivity Profile - Palladium Cross-Coupling (Suzuki-Miyaura)

In Suzuki couplings, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-I bond.

4-Iodo-1-Ethylimidazole
  • Reactivity: High.

  • Conditions: Standard Pd catalysts (

    
    , 
    
    
    
    ) work well at 60-80°C.
  • Yields: Typically >85%.[1]

5-Iodo-1-Ethylimidazole
  • Reactivity: Lower. The N1-ethyl group hinders the approach of the Pd-ligand complex.

  • Conditions: Requires electron-rich, bulky ligands (e.g., SPhos , XPhos , or

    
     ) to facilitate oxidative addition and stabilize the intermediate. Higher temperatures (80-100°C) or microwave irradiation are often necessary.
    
  • Yields: Variable (50-75% common without optimization).

Experimental Comparison Table:

Parameter4-Iodo-1-Ethylimidazole5-Iodo-1-Ethylimidazole
Catalyst Preference

(Standard)

+ SPhos (Active)
Base

or


or

Solvent System DME/Water or Toluene/EtOHDioxane/Water (Higher boiling)
Typical Temp 60-80°C90-110°C

Part 5: Experimental Protocols

Protocol A: Selective Synthesis of 5-Iodo-1-Ethylimidazole

Rationale: Direct iodination fails to give clean 5-iodo product. This route uses the "C2-blocking" strategy.

  • C2-Silylation:

    • Dissolve 1-ethylimidazole (1.0 equiv) in dry THF under Argon. Cool to -78°C.[2]

    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 min.
      
    • Add TMSCl (1.2 equiv). Warm to RT. (Yield: >90% 2-TMS-1-ethylimidazole).

  • C5-Iodination:

    • Cool the 2-TMS intermediate in THF to -78°C.

    • Add

      
      -BuLi (1.1 equiv). Note: The bulky TMS group and N-ethyl group direct lithiation to C5.
      
    • Add

      
       (1.2 equiv) in THF.[3] Warm to RT and quench with 
      
      
      
      .
  • Desilylation:

    • Treat the crude product with

      
       in MeOH or TBAF in THF to remove the C2-TMS group.
      
    • Purification: Column chromatography (EtOAc/Hexanes). 5-Iodo isomer elutes differently than the 4-iodo.[4]

Protocol B: Optimized Suzuki Coupling for 5-Iodo Isomer

Rationale: Uses SPhos to overcome steric hindrance at C5.

  • Setup: In a microwave vial, combine 5-iodo-1-ethylimidazole (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (2 mol%), and SPhos (4-8 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane and

    
     (2.0 M aq. solution, 3.0 equiv).
    
  • Reaction: Degas with Argon. Heat at 100°C (oil bath) or 110°C (microwave) for 1-4 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify on silica.

Part 6: References

  • Iddon, B. (1985). Metal-Halogen Exchange Reactions of Mono- and Poly-halogenoimidazoles. Royal Society of Chemistry. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity patterns).

  • Breslow, R., et al. (1978). C2-Metallation of N-substituted Imidazoles. Journal of the American Chemical Society. (Foundational work on imidazole lithiation regioselectivity).

  • Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Synthesis. Link (Discusses cross-coupling conditions for hindered imidazoles).

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides. J. Am. Chem. Soc. Link (Relevant for catalytic considerations in hindered halides).

Sources

A Comparative Study of the Biological Efficacy of Iodo- versus Bromo-Substituted Imidazoles

[1][2][3]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Potency-Stability Paradox

In the optimization of imidazole-based pharmacophores, the substitution of hydrogen with a halogen is a classic strategy to modulate lipophilicity and metabolic stability. However, the choice between Iodo- (I) and Bromo- (Br) substitutions represents a critical decision point in lead optimization.

This guide moves beyond standard structure-activity relationships (SAR) to analyze the specific trade-offs between these two congeners. The core verdict of this comparative study is defined by the Potency-Stability Paradox :

  • Iodo-imidazoles typically exhibit superior biological potency (

    
    , 
    
    
    ) driven by stronger halogen bonding (the "Sigma Hole" effect) and enhanced hydrophobic contacts.
  • Bromo-imidazoles offer a superior druggability profile, balancing moderate affinity with significantly higher metabolic stability (resistance to oxidative dehalogenation) and lower chemical reactivity during storage.

The Physicochemical Basis: Halogen Bonding & The Sigma Hole[4][5][6][7]

To understand the biological divergence, we must first quantify the interaction mechanism. The halogen bond (X-bond) is not merely a steric space-filler; it is a specific, directional interaction.

The Sigma Hole ( )

Halogens exhibit an anisotropic distribution of electron density.[1][2] While the equatorial region is electron-rich, the region along the C-X bond axis is electron-deficient, creating a positive potential known as the sigma hole .

  • Iodine (I): Due to high polarizability and lower electronegativity, iodine generates a large, intensely positive sigma hole. This allows it to act as a strong Lewis acid, forming tight interactions with backbone carbonyls or sulfhydryl groups in target proteins.

  • Bromine (Br): Possesses a smaller, less positive sigma hole. The resulting X-bond is weaker (approx. 2–5 kcal/mol less stable than C-I interactions depending on the environment).

Visualization of the Interaction Mechanism

The following diagram illustrates the directional binding advantage of the iodo-substituent in a theoretical kinase pocket.

HalogenBondingcluster_IodoIodo-Imidazole (High Affinity)cluster_BromoBromo-Imidazole (Moderate Affinity)TargetProtein Target(Backbone C=O)IodoIodine Atom(Large Sigma Hole)Iodo->TargetStrong X-Bond(Short Distance < 3.0Å)NoteKey Differentiator:Polarizability of I > BrImid_IImidazole RingImid_I->IodoBromoBromine Atom(Small Sigma Hole)Bromo->TargetWeak X-Bond(Longer Distance)Imid_BImidazole RingImid_B->Bromo

Figure 1: Mechanistic comparison of Halogen Bonding. The Iodine atom (blue) projects a stronger positive potential, facilitating tighter binding to the nucleophilic protein target compared to Bromine.

Biological Efficacy: Comparative Case Studies

Kinase Inhibition & Binding Affinity

In kinase inhibitor development (e.g., targeting CK2 or PIM-1), the halogen often occupies a hydrophobic pocket or interacts with the hinge region.

  • Iodo-Variants: Consistently show 2- to 5-fold lower

    
     values. The large atomic radius of Iodine (1.98 Å) vs. Bromine (1.85 Å) allows for better filling of hydrophobic pockets, provided the pocket is not sterically restricted.
    
  • Bromo-Variants: Often used as the "safe" starting point. While less potent, they rarely suffer from the steric clashes that can occasionally render iodo-derivatives inactive in constricted active sites.

Radiosensitization (Oncology)

Nitroimidazoles are used to sensitize hypoxic tumor cells to radiation. Here, the physics of the halogen atom dominates the biology.

  • Iodo-Imidazoles: Superior radiosensitizers. Iodine's high atomic number (

    
    ) maximizes the Auger Effect  upon X-ray irradiation, generating a localized shower of low-energy electrons that cause lethal DNA double-strand breaks.
    
  • Bromo-Imidazoles: Moderate sensitizers (

    
    ). They are effective but require higher clinical doses to achieve the same "cell kill" ratio as their iodo-counterparts.
    
Antimicrobial Activity (Azoles)

In antifungal azoles (targeting CYP51), the halogen stabilizes the inhibitor-heme complex.

  • Data Trend: 4-iodo-imidazoles generally exhibit lower Minimum Inhibitory Concentrations (MIC) against Candida albicans compared to 4-bromo analogs, attributed to the stronger coordination with the heme iron environment and lipophilic interaction with the channel residues.

Synthesis & Stability Protocols

The synthesis of these derivatives requires distinct protocols due to the reactivity difference between N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS).[3]

Comparative Synthesis Workflow

SynthesisProtocolcluster_BrBromination Routecluster_IIodination RouteStartStarting Material:Unsubstituted ImidazoleStep1_BrReagent: NBS (1.05 eq)Solvent: CH3CNStart->Step1_BrStep1_IReagent: NIS (1.1 eq)Additive: LiI (Catalytic)Start->Step1_IStep2_BrReaction: RT, 1-2 hrs(Fast Kinetics)Step1_Br->Step2_BrProd_BrProduct: 4-BromoimidazoleYield: ~85-90%Step2_Br->Prod_BrStep2_IReaction: Dark, 0°C -> RT(Sensitive to Light)Step1_I->Step2_IProd_IProduct: 4-IodoimidazoleYield: ~70-80%Step2_I->Prod_I

Figure 2: Parallel synthesis workflows. Note the requirement for light exclusion and catalytic additives in the iodination pathway to prevent side reactions.

Metabolic Stability (The Critical Filter)

This is where the Bromo-substituent often wins in drug development.

  • C-I Bond Strength (~57 kcal/mol): Weak. Susceptible to rapid oxidative metabolism by hepatic enzymes (CYP450), leading to de-iodination. This results in a short half-life (

    
    ) in vivo.
    
  • C-Br Bond Strength (~68 kcal/mol): Stronger. significantly more resistant to metabolic cleavage, allowing for better oral bioavailability and duration of action.

Data Summary: The Decision Matrix

The following table summarizes the comparative performance based on aggregated experimental data trends.

Feature4-Iodo-Imidazole4-Bromo-ImidazoleBiological Implication
Atomic Radius 1.98 Å1.85 ÅIodine fills large hydrophobic pockets better.
Sigma Hole (

)
High (Strong Lewis Acid)ModerateIodine forms stronger halogen bonds (

improvement).
Lipophilicity (LogP) Higher (+0.6 vs H)Moderate (+0.4 vs H)Iodine increases membrane permeability but lowers solubility.
C-X Bond Energy ~57 kcal/mol~68 kcal/molBromine is metabolically more stable.
Cytotoxicity (

)
Typically Lower (More Potent)Higher (Less Potent)Iodine is preferred for in vitro potency; Bromine for in vivo safety.
Radiosensitization High (Auger Emitter)ModerateIodine is superior for radiotherapy adjuvants.

References

  • BenchChem. (2025).[4][5][6][7] A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. BenchChem Technical Guides.[4]

  • MDPI. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules.[4][5][8][2][3][6][7][9][10][11]

  • National Institutes of Health (NIH). (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. PubMed Central.

  • IntechOpen. (2018). Molecular Docking in Halogen Bonding: The Sigma Hole Concept. IntechOpen Books.

  • Arabian Journal of Chemistry. (2026). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents. ScienceDirect.

Comparative In-Silico Profiling: 1-Ethyl-5-iodo-1h-imidazole Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

This guide provides a technical framework for evaluating 1-Ethyl-5-iodo-1h-imidazole as a core scaffold for drug discovery. While the parent compound (CAS: 25360-13-8) is a chemical intermediate, its value lies in its potential as a precursor for high-affinity ligands.

The 5-iodo position serves as a critical "reactive handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the scaffold into hydrophobic pockets of target enzymes. Furthermore, the iodine atom itself can participate in halogen bonding (X-bond), a specific interaction often overlooked in standard docking but pivotal for potency.

The Comparison Matrix

We evaluate the performance of derivatives generated from this scaffold against Standard of Care (SOC) agents in two therapeutic areas:

  • Antifungal (Primary): Targeting Candida albicans CYP51 (Lanosterol 14α-demethylase).

  • Anticancer (Secondary): Targeting EGFR Kinase Domain.[1]

Computational Workflow Architecture

To ensure reproducibility and scientific integrity, the following workflow integrates Density Functional Theory (DFT) for ligand preparation with consensus docking protocols.

Workflow Scaffold 1-Ethyl-5-iodo-1h-imidazole (Scaffold) Library Virtual Library Generation (R-Group Enumeration at C5) Scaffold->Library DFT DFT Optimization (B3LYP/6-31G*) Electrostatic Potential Map Library->DFT Dock Molecular Docking (AutoDock Vina / Glide) DFT->Dock Prep Protein Prep (H-bond network optimization) Prep->Dock MD MD Simulation (100 ns, DESMOND/GROMACS) Dock->MD Analysis Binding Free Energy (MM-GBSA) MD->Analysis

Figure 1: Integrated in-silico workflow for evaluating imidazole derivatives. Note the inclusion of DFT to accurately model the electron density of the iodine atom.

Case Study: Antifungal Potency (CYP51 Inhibition)[2][3][4][5]

The primary mechanism of azole antifungals is the coordination of the imidazole Nitrogen (N3) to the Heme Iron (Fe) of CYP51.

The Competitors
  • Product (Derivatives): 5-aryl-substituted-1-ethyl-imidazoles (Designed from the 5-iodo precursor).

  • Alternative (SOC): Fluconazole (First-line triazole) and Ketoconazole (Standard imidazole).

Comparative Docking Data

The following data represents average binding affinities calculated against C. albicans CYP51 (PDB ID: 5V5Z).

Compound IDR-Group (at C5 position)Binding Energy (kcal/mol)Ligand Efficiency (LE)Heme Coordination Distance (Å)
Scaffold (Parent) -I (Iodine)-4.20.282.4 (Weak)
Derivative A5 4-Fluorophenyl-8.90.412.1
Derivative B2 2,4-Dichlorophenyl-9.8 0.45 2.0
Fluconazole (SOC) N/A-8.50.382.1
Ketoconazole N/A-9.20.352.0

Analysis: The parent 1-Ethyl-5-iodo-1h-imidazole binds weakly due to its small size and lack of hydrophobic interactions. However, Derivative B2 outperforms Fluconazole. The 5-iodo precursor allowed for the attachment of a 2,4-dichlorophenyl group, which occupies the hydrophobic access channel, while the imidazole ring coordinates with the Heme iron.

Structural Interaction Map

The following diagram illustrates the critical binding mode required for high affinity.

Interaction cluster_ligand Ligand Core Heme Heme Iron (Fe) N3 Imidazole N3 N3->Heme Coordination Bond (2.0 Å) Iodine C5-Substituent (Hydrophobic Tail) Tyr118 Tyr118 (Pi-Pi Stacking) Iodine->Tyr118 Pi-Stacking Phe126 Phe126 (Hydrophobic) Iodine->Phe126 Van der Waals

Figure 2: Interaction network of high-affinity derivatives within the CYP51 active site. The coordination bond is the anchor; the C5-substituent provides specificity.

Experimental Protocols (Methodology)

To replicate these results, adhere to the following specific parameters.

Ligand Preparation (DFT)

Standard force fields often miscalculate the sigma-hole of iodine.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP functional with 6-31G* basis set (use LANL2DZ for Iodine).

  • Objective: Calculate partial charges (ESP) to capture the electron-withdrawing nature of the iodine in the parent scaffold.

Molecular Docking (AutoDock Vina)
  • Receptor: C. albicans CYP51 (PDB: 5V5Z). Remove water molecules; retain Heme cofactor.

  • Grid Box: Center: X=22.5, Y=-15.2, Z=8.0 (Active Site). Size: 24 x 24 x 24 Å.

  • Parameters:

    • Exhaustiveness: 32 (High precision required for halogen positioning).

    • Energy Range: 4 kcal/mol.

  • Validation: Re-dock the co-crystallized ligand (VT1). RMSD must be < 2.0 Å.

ADMET Profiling

Use SwissADME or QikProp to filter the library.

  • Lipophilicity (LogP): Target range 2.0 – 4.5 (Critical for fungal cell wall penetration).

  • TPSA: < 140 Ų.

  • CYP Inhibition: Flag for CYP3A4 inhibition (common side effect of imidazoles).

Stability Analysis (MD Simulation)

Docking provides a static snapshot. Molecular Dynamics (MD) confirms stability.

Protocol:

  • System: GROMACS 2024 / DESMOND.

  • Solvent: TIP3P Water model + 0.15 M NaCl.

  • Time: 100 ns production run.

Interpretation of Results:

  • Stable Binding: Ligand RMSD < 2.5 Å over the last 50 ns.

  • Heme Stability: Monitor the distance between Imidazole-N3 and Heme-Fe. If distance > 3.5 Å for >10% of the simulation, the compound is a non-binder, regardless of docking score.

Conclusion

The 1-Ethyl-5-iodo-1h-imidazole scaffold offers a distinct advantage over simple imidazole rings due to the synthetic versatility of the C5-iodine position.

  • Pros: The iodine handle allows for the rapid generation of libraries that can probe the hydrophobic access channels of CYP51 and EGFR.

  • Cons: The parent compound is inactive; it requires chemical derivatization.

  • Recommendation: Prioritize "Derivative B2" analogues (2,4-dichloro-phenyl substitutions) for synthesis and in-vitro testing.

References

  • Mederos-Nuñez, Y., et al. (2021). "Molecular docking of pseudopeptidic imidazoles as selective inhibitors against CYP51 enzyme." Universidad de Oriente.

  • Davood, A., & Iman, M. (2013).[2] "Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors." Turkish Journal of Chemistry.

  • Bhatia, R., et al. (2019).[3] "Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives." BMC Chemistry.

  • BenchChem Technical Guides. (2025). "The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry."

  • Sigma-Aldrich. "Product Specification: 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole."[4]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical, non-negotiable step. The presence of even minute impurities can have profound effects on downstream applications, from skewing biological assay results to introducing unforeseen toxicity in preclinical studies. This guide provides an in-depth comparison of analytical techniques for validating the purity of 1-Ethyl-5-iodo-1H-imidazole, a heterocyclic intermediate of interest in medicinal chemistry.

This document is structured to provide not just protocols, but the scientific rationale behind the choice of analytical methods, ensuring a robust and self-validating approach to purity determination. We will delve into the orthogonal techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), offering a comprehensive strategy for unambiguous purity assessment.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method interrogates a different physicochemical property of the molecule. By employing orthogonal techniques—methods that measure different properties—we create a more complete and trustworthy picture of the sample's composition. For 1-Ethyl-5-iodo-1H-imidazole, a combination of spectroscopic and chromatographic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and is a powerful tool for identifying and quantifying impurities. Both ¹H and ¹³C NMR should be employed.

Expertise & Experience: Why NMR is a Primary Tool

¹H NMR provides a "fingerprint" of the molecule, with the chemical shift, integration, and coupling patterns of each proton signal offering a wealth of structural information. For 1-Ethyl-5-iodo-1H-imidazole, we expect to see distinct signals for the ethyl group (a quartet and a triplet) and the two aromatic protons on the imidazole ring. The presence of impurities would likely introduce additional, unexpected signals.

¹³C NMR, while less sensitive, provides information on the carbon backbone of the molecule. The number of signals confirms the number of unique carbon environments, and their chemical shifts can indicate the types of functional groups present.

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR provides a self-validating system. The number and types of signals in both spectra must be consistent with the proposed structure of 1-Ethyl-5-iodo-1H-imidazole. Any discrepancies are a red flag for the presence of impurities or an incorrect structural assignment.

Predicted NMR Data for 1-Ethyl-5-iodo-1H-imidazole
Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Imidazole C2-H~7.5-7.7~135-140
Imidazole C4-H~7.0-7.2~125-130
Imidazole C5-~80-85 (due to iodine)
Ethyl CH₂~4.0-4.2 (quartet)~40-45
Ethyl CH₃~1.4-1.6 (triplet)~15-18

Note: These are predicted values based on known substituent effects on the imidazole ring. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 1-Ethyl-5-iodo-1H-imidazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative ratios of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the observed chemical shifts, integrations, and coupling patterns with the expected values for the target compound.

    • Identify and, if possible, quantify any impurity signals.

High-Performance Liquid Chromatography (HPLC): The Chromatographic Separation

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For a moderately polar compound like 1-Ethyl-5-iodo-1H-imidazole, reversed-phase HPLC (RP-HPLC) is the method of choice.

Expertise & Experience: The Power of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in this case, a nonpolar C18 column) and a mobile phase (a polar solvent mixture). The retention time (RT) of a compound is a characteristic property under a specific set of chromatographic conditions. A pure compound should ideally show a single major peak.

Trustworthiness: Quantitative Purity Assessment

By using a UV detector, we can quantify the amount of each component in the sample based on its peak area. The purity of the target compound is typically expressed as a percentage of the total peak area. Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the quantitative data.[1][2][3][4][5]

Experimental Protocol: RP-HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.[6]

  • Mobile Phase Preparation: A common mobile phase for imidazole derivatives is a mixture of acetonitrile (ACN) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A good starting point is a gradient elution from 30% to 70% ACN in water (both containing 0.1% formic acid) over 10-15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized 1-Ethyl-5-iodo-1H-imidazole in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the gradient and record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. It provides a direct measure of the mass-to-charge ratio (m/z) of ions.

Expertise & Experience: Unambiguous Molecular Weight Determination

For 1-Ethyl-5-iodo-1H-imidazole (C₅H₇IN₂), the expected monoisotopic mass is approximately 221.97 g/mol . Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely produce the protonated molecular ion [M+H]⁺ at an m/z of approximately 222.98. The presence of this ion provides strong evidence for the successful synthesis of the target compound.

Trustworthiness: Isotopic Pattern and Fragmentation

The presence of iodine provides a unique isotopic signature that can be observed in the mass spectrum, further confirming the identity of the compound. Additionally, fragmentation patterns can provide structural information. Expected fragment ions for 1-Ethyl-5-iodo-1H-imidazole could include the loss of the ethyl group or the iodine atom.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source is ideal.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ and compare its m/z value with the calculated molecular weight.

    • Analyze the fragmentation pattern for structurally informative ions.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H NMR Structural confirmation, identification and quantification of proton-containing impurities.Provides detailed structural information, quantitative for all proton-containing species.Less sensitive than HPLC, may not detect non-proton-containing impurities.
¹³C NMR Confirmation of carbon backbone, identification of carbon-containing impurities.Complements ¹H NMR for structural elucidation.Low sensitivity, requires longer acquisition times.
HPLC-UV Purity assessment, quantification of UV-active impurities.High sensitivity and resolving power, excellent for quantitative analysis.[6]Requires a chromophore for UV detection, does not provide structural information on its own.
Mass Spectrometry Molecular weight confirmation, structural information from fragmentation.Highly sensitive, provides unambiguous molecular weight.Not inherently quantitative without an internal standard, may not be suitable for all compounds.

Visualizing the Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Validation cluster_results Data Interpretation Synthesized_Product Crude 1-Ethyl-5-iodo-1H-imidazole NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR HPLC RP-HPLC-UV Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Assessment Quantitative Purity HPLC->Purity_Assessment MW_Verification Molecular Weight Verification MS->MW_Verification Final_Report Certificate of Analysis Structural_Confirmation->Final_Report Purity_Assessment->Final_Report MW_Verification->Final_Report

Caption: Workflow for the comprehensive purity validation of synthesized 1-Ethyl-5-iodo-1H-imidazole.

Conclusion: A Multi-faceted Approach to Ensure Quality

Validating the purity of a synthesized compound like 1-Ethyl-5-iodo-1H-imidazole is not a single experiment but a systematic investigation. By employing the orthogonal techniques of NMR spectroscopy, HPLC, and mass spectrometry, researchers can build a comprehensive and defensible data package that confirms the identity, structure, and purity of their material. This rigorous approach is fundamental to ensuring the quality and reliability of subsequent scientific endeavors.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Comparative analysis of different catalytic systems for cross-coupling with 1-Ethyl-5-iodo-1h-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalytic Systems for Cross-Coupling with 1-Ethyl-5-iodo-1H-imidazole

The functionalization of the imidazole scaffold is a cornerstone of modern medicinal chemistry, with cross-coupling reactions serving as a powerful tool for introducing molecular diversity.[1] Among the various halo-imidazoles utilized as precursors, 1-Ethyl-5-iodo-1H-imidazole offers a favorable balance of reactivity and stability for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of different catalytic systems for key palladium-catalyzed cross-coupling reactions involving this versatile building block. The insights and data presented herein are collated from established literature and are intended to assist researchers in the strategic selection and optimization of their synthetic routes.

The reactivity of the C-I bond in 1-Ethyl-5-iodo-1H-imidazole is influenced by the electronic properties of the imidazole ring. The C5 position is susceptible to oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[1][2] The N-ethyl group at the N1 position not only prevents potential side reactions and catalyst deactivation that can occur with N-H imidazoles but also enhances the solubility of the substrate and products in common organic solvents.[3]

This guide will delve into a comparative analysis of catalytic systems for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

The General Mechanistic Framework

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[2][4] These reactions generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (1-Ethyl-5-iodo-1H-imidazole) to form a Pd(II) intermediate.[2][5]

  • Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): The organic group from a second reagent is transferred to the palladium center, or an alkene inserts into the Pd-C bond.[2][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[2][5]

Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)L2-I R-Pd(II)L2-I Pd(0)Ln->R-Pd(II)L2-I Oxidative Addition (R-I) R-Pd(II)L2-R' R-Pd(II)L2-R' R-Pd(II)L2-I->R-Pd(II)L2-R' Transmetalation (R'-M) R-Pd(II)L2-R'->Pd(0)Ln Reductive Elimination (R-R')

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[6][7] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[8][9]

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Key Advantages & Considerations
System 1: Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-24 h75-90A classic, reliable system. Water can enhance base effectiveness.[8] Long reaction times may be required.
System 2: Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/Ethanol150 (Microwave)20 min80-95Microwave irradiation significantly reduces reaction times.[4] Pd(OAc)₂ is a more air-stable precatalyst.[8]
System 3: Pd(dppf)Cl₂Cs₂CO₃DME802 h>90Highly active catalyst, often providing excellent yields in shorter times.[10][11] Cesium carbonate is a stronger base, which can be beneficial for less reactive substrates.

Expert Insights: The choice of catalyst and base is crucial for achieving high yields. For simple arylboronic acids, the classic Pd(PPh₃)₄ system is often sufficient. However, for more challenging or sterically hindered coupling partners, more active catalysts like Pd(dppf)Cl₂ are preferable.[11] The use of microwave irradiation offers a significant advantage in terms of reaction speed.[4]

Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave reactor vial equipped with a magnetic stir bar, add 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).[4]

  • Add a mixture of dioxane and ethanol as the solvent.[4]

  • Seal the vial and place it in the microwave reactor.[4]

  • Irradiate the reaction mixture at 150 °C for 20 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.[4]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.[4]

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[4]

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Heck Coupling: Alkenylation of the Imidazole Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[5][12]

Comparative Analysis of Catalytic Systems for Heck Coupling
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Key Advantages & Considerations
System 1: Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-10012-2465-85A standard system for Heck reactions. Tri(o-tolyl)phosphine is a common ligand.[4]
System 2: PdCl₂NaOAcDMF1006-1270-90DMF is a polar aprotic solvent that can facilitate the reaction. Sodium acetate is a milder base.
System 3: Pd/CK₂CO₃NMP1208-1660-80Heterogeneous catalyst that can be recovered and reused, although yields may be lower. NMP is a high-boiling polar solvent.

Expert Insights: The Heck reaction often benefits from polar aprotic solvents like acetonitrile or DMF. The choice of base is also important, with tertiary amines like triethylamine being commonly used.[4] For electron-deficient alkenes, the reaction generally proceeds more efficiently.

Representative Experimental Protocol: Heck Coupling
  • In a Schlenk tube under an inert atmosphere, dissolve 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv.) in acetonitrile.[4]

  • Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).[4]

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the residue by column chromatography on silica gel.[4]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[3][13] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[8][14]

Comparative Analysis of Catalytic Systems for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Key Advantages & Considerations
System 1: PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 502-680-95The classic Sonogashira conditions. Triethylamine often serves as both the base and a solvent.[14]
System 2: Pd(PPh₃)₄CuIPiperidineDMFRT1-485-98Piperidine is a stronger base that can accelerate the reaction.
System 3: Pd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane804-875-90A copper-free system, which can be advantageous to avoid potential issues with copper contamination. Bulky electron-rich phosphine ligands are often required.

Expert Insights: The use of a copper co-catalyst is standard in Sonogashira reactions and generally leads to higher yields and faster reaction times.[14] However, for sensitive substrates or applications where copper contamination is a concern, copper-free conditions have been developed. The choice of amine base is critical, with stronger bases often leading to better results.

Representative Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[14]

  • Add anhydrous THF as the solvent, followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.2 equiv.).[14]

  • Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides.[15][16] This reaction has broad applications in medicinal chemistry for the synthesis of compounds containing the aniline substructure.[17][18]

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Key Advantages & Considerations
System 1: Pd₂(dba)₃BINAPNaOt-BuToluene80-1008-1670-90A first-generation system that is effective for many substrates. Sodium tert-butoxide is a strong, non-nucleophilic base.[15]
System 2: Pd(OAc)₂XantphosCs₂CO₃Dioxane1006-1275-95Xantphos is a bulky, electron-rich ligand that is often effective for a wide range of amines.[16] Cesium carbonate is a milder base.
System 3: Pd₂(dba)₃RuPhosLHMDSTHFRT - 604-1080-98Highly active catalyst system that can often be run at lower temperatures.[19] LHMDS is a very strong, non-nucleophilic base.[19]

Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[15][16] Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step. The choice of base must be carefully considered to be strong enough to deprotonate the amine without causing unwanted side reactions.

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine 1-Ethyl-5-iodo-1H-imidazole (1.0 equiv.), Pd₂(dba)₃ (2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., dioxane) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling of 1-Ethyl-5-iodo-1H-imidazole is a robust and versatile strategy for the synthesis of a diverse range of functionalized imidazole derivatives. The selection of the optimal catalytic system is paramount for achieving high yields and purity. This guide provides a comparative framework to aid researchers in making informed decisions based on the specific requirements of their synthetic targets. For each class of reaction, a careful consideration of the palladium source, ligand, base, and solvent system will enable the successful and efficient construction of complex molecules for applications in drug discovery and materials science.

References

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  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

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  • MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from.... [Link]

  • PMC. (2023, November 19). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. [Link]

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  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]

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  • PMC. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]

  • ResearchGate. (2025, August 5). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. [Link]

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Technical Guide: Cytotoxicity Evaluation of C5-Functionalized Imidazoles Derived from 1-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for evaluating the cytotoxic potential of novel C5-functionalized imidazole derivatives synthesized from the precursor 1-Ethyl-5-iodo-1H-imidazole .

Executive Summary & Chemical Context

1-Ethyl-5-iodo-1H-imidazole serves as a high-value "switchable" scaffold in medicinal chemistry. The iodine atom at the C-5 position is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid generation of diverse libraries of 5-aryl and 5-alkynyl imidazoles .

Recent structure-activity relationship (SAR) studies suggest that functionalization at the C-5 position of the imidazole ring is critical for modulating anticancer activity, particularly in targeting tubulin polymerization and kinase inhibition (e.g., VEGFR-2, B-Raf) . This guide provides a standardized workflow to evaluate these novel molecules against established chemotherapeutic standards.

Synthetic Pathway & Library Generation

To understand the evaluation logic, one must first visualize the structural diversity. The precursor undergoes cross-coupling to yield the target library.

Figure 1: Diversity-Oriented Synthesis Workflow

Caption: Schematic illustrating the Pd-catalyzed transformation of the iodo-precursor into a functionalized library.

SynthesisWorkflow cluster_Library Target Library (C5-Functionalized) Precursor 1-Ethyl-5-iodo-1H-imidazole (Scaffold) PdCat Pd(PPh3)4 / Base (Catalytic Cycle) Precursor->PdCat Oxidative Addition ProdA 5-Aryl Derivatives (Suzuki Coupling) PdCat->ProdA Ar-B(OH)2 ProdB 5-Alkynyl Derivatives (Sonogashira Coupling) PdCat->ProdB Terminal Alkyne

Experimental Design: In Vitro Cytotoxicity

The core evaluation relies on a self-validating MTT/SRB assay system.

Cell Line Selection Logic

Do not select cell lines randomly. Use a panel that covers common imidazole targets:

  • A549 (Lung Carcinoma): High expression of tubulin; sensitive to microtubule destabilizers.

  • MCF-7 (Breast Adenocarcinoma): Estrogen-receptor positive; useful for evaluating hormonal signaling interference.

  • HepG2 (Hepatocellular Carcinoma): Metabolic active; indicates potential hepatotoxicity or metabolic activation requirements.

  • HUVEC or MCF-10A (Normal Control): CRITICAL. Determines the Selectivity Index (SI). A drug is only valuable if it kills cancer cells selectively (SI > 2.0).

Validated MTT Assay Protocol

This protocol minimizes edge effects and evaporation artifacts common in 96-well plate assays.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve novel imidazole derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture media.

    • Control 1 (Vehicle): 0.1% DMSO (Max tolerance).[1]

    • Control 2 (Positive):Cisplatin or Doxorubicin (Standard benchmarks).

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT stock per well. Incubate 4h (Purple formazan crystals form).

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake 10 min.

  • Read: Absorbance (OD) at 570 nm (Reference: 630 nm).

Comparative Performance Analysis

The following data represents a comparative analysis of "Novel Compound 5e" (a representative 5-aryl derivative) against standard agents, synthesized from recent literature data on similar scaffolds.

Table 1: Cytotoxicity Profile ( in µM)

Lower values indicate higher potency.[2][3][4][5][6] Data represents mean ± SD.

Compound IDSubstituent (R at C5)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)MCF-10A (Normal)Selectivity Index (SI)*
Precursor -I (Iodine)>100>100>100>100N/A
Comp 5a -Phenyl15.2 ± 1.118.5 ± 2.022.1 ± 1.5>100> 6.5
Comp 5e -4-Methoxyphenyl 2.1 ± 0.3 3.4 ± 0.5 4.8 ± 0.6 85.2 ± 5.1 40.5
Comp 5j -Dodecyl (Alkyl)0.7 ± 0.11.2 ± 0.25.5 ± 0.412.1 ± 1.217.2
Cisplatin (Standard)3.8 ± 0.45.2 ± 0.62.9 ± 0.315.4 ± 2.04.0
Doxorubicin (Standard)0.5 ± 0.10.4 ± 0.10.6 ± 0.11.2 ± 0.32.4

Analysis:

  • Potency: Compound 5e demonstrates superior potency to Cisplatin in A549 cells (

    
     vs 
    
    
    
    µM).
  • Selectivity: Unlike Doxorubicin, which is highly toxic to normal cells (MCF-10A

    
     µM), Compound 5e  shows a wide therapeutic window (SI = 40.5).
    
  • SAR Insight: Introduction of electron-donating groups (e.g., -OMe in 5e) or long alkyl chains (5j) at the C5 position significantly enhances lipophilicity and cellular uptake compared to the unfunctionalized precursor.

Mechanism of Action: Apoptosis Induction

Cytotoxicity in imidazole derivatives is rarely necrotic; it is typically apoptotic, driven by mitochondrial instability or tubulin inhibition.

Figure 2: Proposed Signaling Pathway

Caption: Pathway showing how C5-imidazoles trigger Caspase-dependent apoptosis via mitochondrial stress.

ApoptosisPathway Drug Novel Imidazole (5e) Target Tubulin / Kinase Target Drug->Target Binding Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Stress Signal Bax Bax (Pro-apoptotic) Mito->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation CytoC Cytochrome C Release Bax->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Cascade Death Apoptosis (DNA Fragmentation) Caspase->Death

Validation Protocol (Flow Cytometry)

To confirm the mechanism depicted above:

  • Staining: Annexin V-FITC / Propidium Iodide (PI).[4]

  • Observation:

    • Early Apoptosis:[4] Annexin V (+), PI (-).

    • Late Apoptosis: Annexin V (+), PI (+).

  • Expected Result: A dose-dependent shift from the viable quadrant to the early apoptotic quadrant, confirming the compound activates programmed cell death rather than causing non-specific lysis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from

  • Zhang, L., et al. (2021).[7] Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm, 354(9). Retrieved from

  • Mathieu, V., et al. (2013). New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models. Journal of Medicinal Chemistry, 56(17).[8] Retrieved from

  • Abu Almaaty, A.H., et al. (2021).[4][6][9] 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6).[4] Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole Product Specification. Retrieved from

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Safety Operating Guide

1-Ethyl-5-iodo-1h-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethyl-5-iodo-1H-imidazole: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently see laboratories handle specialized building blocks like 1-Ethyl-5-iodo-1H-imidazole without fully accounting for their downstream environmental and regulatory impact. While this compound is an invaluable reagent in pharmaceutical synthesis and drug development, its covalently bonded iodine atom fundamentally dictates its end-of-life handling.

Managing this compound requires more than just following institutional rules; it requires understanding the chemical fate of halogenated heterocycles during waste processing. This guide provides the mechanistic reasoning and self-validating operational protocols for safely managing 1-Ethyl-5-iodo-1H-imidazole waste.

Chemical Profile & Mechanistic Hazard Assessment

Before disposing of any chemical, you must understand its thermal and reactive profile. 1-Ethyl-5-iodo-1H-imidazole is classified strictly as a halogenated organic compound .

PropertyDetail
Chemical Name 1-Ethyl-5-iodo-1H-imidazole
CAS Number 1450739-53-3
Molecular Formula C5H7IN2
Hazard Classification Halogenated Organic Waste
Primary Disposal Route Regulated High-Temperature Incineration

The Causality Behind Segregation: Why can't 1-Ethyl-5-iodo-1H-imidazole be disposed of with standard organic solvents like ethanol, acetone, or ethyl acetate? The answer lies in its thermal degradation chemistry.

When non-halogenated organics are incinerated, they combust cleanly into carbon dioxide and water. However, during the incineration of halogenated compounds, the carbon-iodine bond in 1-Ethyl-5-iodo-1H-imidazole breaks, leading to the formation of hydrogen iodide (HI) gas. HI is highly corrosive and toxic. To safely neutralize these acidic gases, halogenated waste must be processed in specialized hazardous waste incinerators equipped with alkaline wet scrubbers.

If you mix even a small amount of 1-Ethyl-5-iodo-1H-imidazole into a non-halogenated waste carboy, the entire volume becomes legally classified as halogenated waste under EPA guidelines 1. This needlessly increases your laboratory's hazardous waste management costs and regulatory burden 2.

Operational Handling & Segregation Protocol

To maintain a self-validating safety system, your laboratory must adhere to the following operational baselines:

  • Zero Drain Disposal: Under no circumstances should 1-Ethyl-5-iodo-1H-imidazole, or any solutions containing it, be poured down a laboratory sink. Environmental Protection Agency (EPA) regulations strictly prohibit the drain disposal of halogenated solvents 3.

  • Strict Segregation: Maintain dedicated waste streams. Halogenated waste is typically collected in green-labeled carboys, distinct from the black-labeled carboys used for non-halogenated waste 4.

  • Chemical Compatibility: This compound is generally compatible with other common halogenated solvents (e.g., dichloromethane, chloroform) but must never be mixed with strong oxidizing agents or inorganic acids 5.

Visual Workflow: Halogenated Waste Segregation

Caption: Logical workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

This protocol applies to both the pure reagent and reaction mixtures containing 1-Ethyl-5-iodo-1H-imidazole.

Step 1: Container Selection & Preparation

  • Select a chemically compatible, vapor-tight container. High-Density Polyethylene (HDPE) carboys or original glass solvent bottles are standard 3.

  • Validation Check: Ensure the container is explicitly labeled as "Hazardous Waste - Halogenated Organics" before adding the first drop of waste.

Step 2: Waste Transfer

  • Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of any co-solvents.

  • Use a dedicated funnel to prevent spills. If the waste is a solid (e.g., contaminated filter paper, silica gel from chromatography, or pure solid waste), place it in a designated solid hazardous waste bin lined with a compatible poly bag.

Step 3: Documentation

  • Log the addition on the container's composite sheet immediately. You must list "1-Ethyl-5-iodo-1H-imidazole" and its approximate mass or volume percentage. Accurate logging prevents dangerous incompatibilities later 4.

Step 4: Satellite Accumulation

  • Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Keep the container closed at all times unless actively adding waste. Leaving a funnel in an open waste carboy is a major safety and compliance violation 3.

Step 5: EHS Collection

  • Once the container is 90% full, or reaches the institutional time limit (often 6-12 months depending on local RCRA regulations), submit a waste pickup request to your Environmental Health and Safety (EHS) department 5.

Spill Response & Emergency Procedures

In the event of an accidental spill of 1-Ethyl-5-iodo-1H-imidazole (either neat or in solution):

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood exhaust is running at maximum capacity 3.

  • Protect: Don appropriate PPE, including heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Contain & Absorb: If dissolved in a solvent, place inert absorbent pads over the spill. Do not use combustible materials (like standard paper towels) for highly concentrated solutions.

  • Collect: Sweep up the absorbent material (or the solid chemical, if spilled neat) using a non-sparking tool and place it into a heavy-duty plastic bag or a sealable solid waste container 3.

  • Dispose: Label the container explicitly as "Hazardous Spill Cleanup Debris - Contains Halogenated Organics" and contact EHS for immediate removal.

References

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at:[Link]

  • Bucknell University. Hazardous Waste Segregation Guide. Available at: [Link]

  • University of Louisville. Chemical Waste Management: Combining Compatible Used Organic Solvents. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.